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Hydrogen cytidine

Cat. No.: B12805354
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-ZRTZXPPTSA-N
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Description

Overview of Nucleosides and Nucleobases in Molecular Systems

Nucleosides and the simpler nucleobases are fundamental organic molecules essential to all known forms of life. unacademy.com They are the monomeric units that constitute nucleic acids, such as deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), which are responsible for storing and transmitting genetic information. symeres.com

A nucleobase is a nitrogen-containing biological compound. These bases are classified into two main groups: purines and pyrimidines. unacademy.com Purines, such as adenine (B156593) and guanine (B1146940), have a two-ringed structure, while pyrimidines, including cytosine, thymine (B56734), and uracil (B121893), possess a single six-membered ring. albert.iolumenlearning.com This structural difference in size is crucial for the specific pairing that forms the structure of DNA. albert.io

A nucleoside is formed when a nucleobase is linked to a five-carbon sugar (a pentose) via a β-N1-glycosidic bond. biologyonline.comyoutube.com The sugar is either ribose (in RNA) or deoxyribose (in DNA). unacademy.com For instance, cytidine (B196190) is a nucleoside composed of the pyrimidine (B1678525) base cytosine attached to a ribose sugar. ontosight.aicymitquimica.com When one or more phosphate (B84403) groups are attached to the 5' carbon of the sugar, the molecule becomes a nucleotide, such as cytidine triphosphate (CTP). biologyonline.comwikipedia.org These nucleotides are the building blocks for the long polynucleotide chains of DNA and RNA. wikipedia.org

Table 1: Comparison of Purines and Pyrimidines

Feature Purines Pyrimidines
Basic Structure Two carbon-nitrogen rings (a pyrimidine ring fused to an imidazole (B134444) ring) thoughtco.com A single six-membered carbon-nitrogen ring albert.io
Examples Adenine, Guanine albert.io Cytosine, Thymine (in DNA), Uracil (in RNA) albert.io
Size Larger than pyrimidines albert.io Smaller than purines albert.io
Bonding in DNA Pair with pyrimidines (A with T, G with C) lumenlearning.com Pair with purines (T with A, C with G) lumenlearning.com
Catabolism End Product Uric acid thoughtco.com Ammonia, Carbon Dioxide, Beta-amino acids thoughtco.com

Importance of Cytidine in Fundamental Biological Processes (Molecular Level)

Cytidine is a critical component of RNA and is integral to numerous vital cellular functions at the molecular level. ontosight.aichemicalbook.com Its corresponding deoxy-form, deoxycytidine, is a fundamental part of DNA. In the DNA double helix, the cytosine base pairs specifically with guanine via three hydrogen bonds, a key interaction for stabilizing the structure and ensuring accurate replication and transcription of the genetic code. lumenlearning.comwikipedia.org

When phosphorylated to form cytidine triphosphate (CTP), the molecule serves as a high-energy substrate for the synthesis of RNA by RNA polymerase enzymes during transcription. patsnap.compatsnap.com CTP is also essential for various metabolic reactions. It plays a crucial role in the biosynthesis of phospholipids, which are the primary components of all cell membranes. patsnap.comwikipedia.org Specifically, CTP is involved in the synthesis of cytidine diphosphate-diacylglycerol (CDP-DAG) and CDP-choline, which are key intermediates in creating major membrane lipids like phosphatidylcholine. patsnap.compatsnap.com

Furthermore, cytidine and its derivatives are involved in glycosylation processes and cell signaling pathways. patsnap.com The enzymatic conversion of cytidine to uridine (B1682114), catalyzed by cytidine deaminase, is a key step in the pyrimidine salvage pathway, which helps maintain balanced pools of nucleotides necessary for DNA and RNA synthesis. aacrjournals.orgpatsnap.com

Scope and Significance of Investigating Cytidine's Chemical Biology

The study of cytidine's chemical biology is a significant and expanding field, driven by its central role in genetics, epigenetics, and therapeutics. nih.gov Researchers investigate cytidine to understand how its chemical modifications affect cellular processes and contribute to both health and disease. nih.gov

A major area of focus is the epigenetic modification of the cytosine base within DNA. The methylation of cytosine to form 5-methylcytosine (B146107) (5mC) is a primary epigenetic mark in mammals that plays a crucial role in regulating gene expression without altering the DNA sequence itself. nih.govwikipedia.org This process is fundamental to cellular differentiation, genomic imprinting, and the silencing of transposable elements. epigenie.com The discovery of further oxidative products of 5mC, such as 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), has revealed a complex pathway for DNA demethylation, adding new layers to our understanding of epigenetic control. nih.govacs.org

The chemical biology of cytidine also extends to the development of therapeutic agents. frontiersin.org Cytidine analogs, which are structurally similar to the natural nucleoside, are a cornerstone of antiviral and anticancer therapies. ontosight.aiontosight.ai These analogs can interfere with viral replication or the proliferation of cancer cells by inhibiting key enzymes or by being incorporated into DNA or RNA, thereby disrupting their function. patsnap.comontosight.ai For example, azacitidine and decitabine (B1684300) are cytidine analogs used to treat certain cancers by inhibiting DNA methyltransferase, leading to epigenetic demethylation and re-expression of tumor suppressor genes. wikipedia.orgresearchgate.net

Table 2: Examples of Cytidine Analogs and Their Research Significance

Analog Name Modification/Feature Significance in Research
Azacitidine (5-azacytidine) Contains a nitrogen atom at position 5 of the cytosine ring. researchgate.net Used in cancer therapy; acts as a DNA methyltransferase (DNMT) inhibitor, leading to hypomethylation and gene re-expression. researchgate.net
Decitabine (5-aza-2'-deoxycytidine) A deoxyribose analog of azacitidine. researchgate.net A potent DNMT inhibitor used in the treatment of myelodysplastic syndromes and leukemia. researchgate.net
Zebularine (B1662112) Lacks the amino group at position 4 of the cytosine ring. researchgate.net Investigated as a chemotherapy agent and DNMT inhibitor. wikipedia.org
Gemcitabine A deoxycytidine analog with two fluorine atoms on the sugar moiety. A widely used chemotherapy drug that inhibits DNA synthesis. patsnap.com
Cytarabine (ara-C) Contains an arabinose sugar instead of ribose. A chemotherapy agent that inhibits DNA polymerase. chemicalbook.com

Research Gaps and Future Directions in Cytidine Studies

Despite significant progress, several research gaps and exciting future directions remain in the study of cytidine. A major challenge is to fully elucidate the distinct functional roles of the various oxidized forms of 5-methylcytosine (5hmC, 5fC, and 5caC) in gene regulation and disease. mdpi.com While methods exist to map these modifications, understanding their specific impacts and the interplay between them is an active area of investigation. acs.orgmdpi.com

The development of more precise and efficient technologies for detecting and mapping all types of cytosine modifications at single-cell and single-molecule resolution is a key technical frontier. mdpi.comnih.gov Current methods like bisulfite sequencing cannot distinguish between 5mC and 5hmC, necessitating the development of new techniques to create more accurate epigenetic maps. nih.govbiocompare.com

In therapeutics, there is a continuing need to develop novel cytidine analogs with improved efficacy and lower toxicity. researchgate.netnih.gov Research is focused on creating new compounds that can overcome resistance mechanisms developed by cancer cells or viruses. aacrjournals.orgresearchgate.net Furthermore, the role of cytidine metabolism in areas beyond cancer, such as neurology and immunology, is gaining attention. patsnap.comwikipedia.org For instance, cytidine has been found to influence glutamate (B1630785) cycling in the brain, suggesting its potential as a glutamatergic antidepressant. wikipedia.org Future research will likely continue to explore the therapeutic potential of modulating cytidine pathways for a wider range of diseases. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O5 B12805354 Hydrogen cytidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8?/m1/s1

InChI Key

UHDGCWIWMRVCDJ-ZRTZXPPTSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cytidine

Regioselective Synthesis of Cytidine (B196190) Analogs for Research Applications

Regioselective synthesis is paramount in the creation of cytidine analogs, ensuring that chemical modifications are introduced at specific positions within the molecule. This control is crucial for elucidating the structure-activity relationships of these compounds.

Strategies for Modifying the Cytosine Base Moiety

Modifications to the cytosine base are frequently employed to alter its base-pairing properties, enhance its stability, or introduce new functionalities. A common target for modification is the C5 position of the pyrimidine (B1678525) ring. For instance, a series of 5-substituted cytidine analogs, including 5-hydroxycytidine (B13420104), 5-nitrocytidine, and 5-aminocytidine, have been synthesized to study their potential as antiviral agents. acs.orgnih.gov The synthesis of 5-nitrocytidine can be achieved through the Vorbrüggen coupling of persilylated 5-nitrocytosine (B1593693) with a protected ribose derivative. acs.orgnih.gov This nitro derivative can then be reduced to form 5-aminocytidine. acs.orgnih.gov

Another versatile approach for C5-functionalization involves the use of 5-trifluoromethylcytidine (B3283281) as a starting material. The reactivity of the trifluoromethyl group allows for its conversion into a variety of carbon-based substituents, such as carboxyl, nitrile, ester, and amide groups, providing a straightforward route to a diverse range of C5-modified cytidines. rsc.org Palladium-catalyzed reactions have also proven effective, such as the carboxyamidation of 5-iodocytidine (B14750) to produce 5-(N-substituted-carboxamide) cytidine derivatives. nih.govnih.gov

Table 1: Examples of Synthetic Strategies for Modifying the Cytosine Base Moiety
ModificationSynthetic ApproachKey Reagents/ConditionsResulting Analog
5-Nitro substitutionVorbrüggen GlycosylationPersilylated 5-nitrocytosine, protected ribose, Lewis acid catalyst5-Nitrocytidine
5-Amino substitutionReduction of 5-nitro groupH2, Pd/C5-Aminocytidine
5-Carboxamide substitutionPalladium-catalyzed carboxyamidation5-Iodocytidine, CO, primary amine, Pd(0) catalyst5-(N-substituted-carboxamide)-cytidine
C5-Carbon substituentsTransformation of 5-trifluoromethyl groupVaries (e.g., hydrolysis for carboxyl, reaction with amines for amides)5-Carboxycytidine, 5-Cyanocytidine, etc.

Approaches for Sugar Moiety Modifications

Altering the sugar portion of cytidine can significantly impact its conformational properties and metabolic stability. Modifications at the 2' and 4' positions of the ribose ring are of particular interest. For example, 2'-O-methylcytidine is a common modification found in natural RNA, and its synthesis is a key step in the preparation of modified oligonucleotides. nih.gov The synthesis of 2'-deoxy-2'-fluorocytidine (B130037) introduces a fluorine atom at the 2' position, which can enhance the binding affinity of oligonucleotides containing this analog. nih.gov

A more drastic modification involves the replacement of the ribose ring oxygen with another atom. The synthesis of 4'-thionucleosides, where the oxygen is replaced by a sulfur atom, has been accomplished through various routes, including a multi-step synthesis starting from L-lyxose. nih.gov These 4'-thio analogs often exhibit interesting biological activities. nih.govtandfonline.com Carbocyclic nucleosides, in which the furanose oxygen is replaced by a methylene (B1212753) group, represent another important class of sugar-modified analogs. The synthesis of these compounds often involves the construction of a cyclopentane (B165970) ring that mimics the conformation of the natural ribose sugar. oup.combeilstein-journals.orgrsc.org

Table 2: Selected Approaches for Sugar Moiety Modifications of Cytidine
Modification TypeSynthetic StrategyKey FeaturesExample Analog
2'-ModificationEnzymatic or chemical synthesisAlters sugar pucker and nuclease resistance2'-O-Methylcytidine
4'-ThionationMulti-step synthesis from a suitable sugar precursor (e.g., L-lyxose)Confers stability to phosphorylase cleavage4'-Thiocytidine
Carbocyclic Ring FormationRing-closing metathesis or construction from a cyclopentane precursorIncreases chemical stability by removing the hemiaminal linkageCarbocyclic cytidine
2'-Deoxy-2'-Fluoro substitutionIntroduction of fluorine at the 2' positionEnhances binding affinity of oligonucleotides2'-Deoxy-2'-fluorocytidine

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Incorporation

The solid-phase synthesis of oligonucleotides relies heavily on phosphoramidite chemistry. This method allows for the sequential addition of nucleotide building blocks, including modified cytidine analogs, to a growing nucleic acid chain. To be incorporated, a cytidine analog must first be converted into a phosphoramidite derivative. This typically involves protecting the exocyclic amino group of the cytosine base and the 5'-hydroxyl group of the sugar, followed by reaction of the 3'-hydroxyl group with a phosphitylating agent. nih.govoup.com

Once the cytidine phosphoramidite is prepared, it can be used in an automated DNA/RNA synthesizer. The synthesis cycle involves four main steps: detritylation (removal of the 5'-protecting group), coupling (addition of the next phosphoramidite), capping (blocking of unreacted hydroxyl groups), and oxidation (conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester). This methodology has been successfully used to incorporate a wide variety of modified cytidines into oligonucleotides, including those with photoswitchable azobenzene (B91143) moieties. digitellinc.comnih.govglenresearch.com

Synthesis of Isotopically Labeled Cytidine for Mechanistic Studies

Isotopically labeled cytidine is an invaluable tool for studying the mechanisms of enzymatic reactions and for elucidating the structure and dynamics of nucleic acids by nuclear magnetic resonance (NMR) spectroscopy. The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for the site-specific tracking of atoms within the molecule.

The synthesis of deuterated cytidine derivatives has been achieved through various methods. For example, 2'-²H- and 3'-²H-cytidine 5'-diphosphate have been synthesized from appropriately protected cytidine derivatives via an oxidation-reduction sequence using a deuterated reducing agent. nih.gov General methods for deuterium labeling of organic molecules, which can be applied to cytidine, include catalytic H/D exchange reactions. clearsynth.comacs.org

Table 3: Methods for the Synthesis of Isotopically Labeled Cytidine
IsotopePosition of LabelSynthetic ApproachApplication
Deuterium (²H)2' and 3' of the riboseOxidation of the hydroxyl group followed by reduction with a deuterated reagent (e.g., NaBD(OAc)3)Mechanistic studies of ribonucleotide reductases
Carbon-13 (¹³C)Various positions in the base or sugarUse of ¹³C-labeled starting materials in de novo synthesisNMR structural studies of nucleic acids
Nitrogen-15 (¹⁵N)Various positions in the cytosine baseUse of ¹⁵N-labeled precursors in the synthesis of the heterocyclic baseNMR studies of base pairing and protein-nucleic acid interactions

Preparation of Cytidine Derivatives as Chemical Probes

Cytidine derivatives are often synthesized as chemical probes to investigate biological processes. These probes can be designed to have specific properties, such as being photoreactive, to allow for the controlled study of molecular interactions.

Photoswitchable Cytidine Analog Synthesis

Photoswitchable cytidine analogs are powerful tools for the temporal and spatial control of nucleic acid structure and function. A common strategy for creating such analogs is to incorporate a photoisomerizable molecule, such as azobenzene, into the cytidine structure. An azobenzene-modified cytidine phosphoramidite has been synthesized and incorporated into RNA strands. digitellinc.comnih.gov The azobenzene moiety can be switched between its trans and cis isomers by irradiation with light of different wavelengths, leading to conformational changes in the nucleic acid that can affect processes like transcription. digitellinc.comnih.gov

Another approach involves the synthesis of cytidine derivatives that can be photochemically converted into another base analog. For example, a cinnamyl ether-containing cytidine derivative has been shown to convert to a thymidine (B127349) analog upon irradiation with UV light in the presence of a triplet sensitizer. nih.govrsc.org This type of photochemical transformation can be utilized to develop new methods for studying DNA methylation. nih.govrsc.org

Fluorescently Labeled Cytidine Derivatives

The development of fluorescently labeled nucleoside analogs is crucial for studying the structure, dynamics, and metabolism of nucleic acids. proquest.com While natural nucleosides possess some intrinsic fluorescence, their low quantum yields and absorption maxima that overlap with aromatic amino acids make them impractical for selective detection in vivo. nih.govscispace.com To overcome cellular autofluorescence, fluorescent analogs with absorption maxima greater than 300 nm are necessary. nih.govscispace.com Synthetic modifications to the nucleobase can augment spectral properties, shifting absorption spectra to longer wavelengths (red-shifting) and increasing quantum yields. nih.govscispace.com These fluorescent probes are invaluable tools for a range of applications, from high-throughput screening to nonradioactive detection of nucleic acids. acs.orgnih.gov

Several strategies have been developed to synthesize fluorescent cytidine derivatives. These can be broadly categorized into two classes: nucleosides where the pyrimidine ring is replaced by or modified into a fluorescent analog, and those where a fluorophore is attached via a linker. mdpi.com

One prominent approach involves extending the aromatic system of the cytidine base to create intrinsically fluorescent, minimally perturbing analogs that retain Watson-Crick base-pairing capabilities. proquest.com A notable example is the family of tricyclic cytidine (tC) analogs. proquest.comdu.edu These derivatives, such as tC, tCO, and tCnitro, are designed to structurally mimic natural cytidine while exhibiting enhanced photophysical properties. du.eduatdbio.com Their synthesis can be challenging, but they offer significant advantages as they eliminate the need for conjugation chemistry with external fluorophores. proquest.comdu.edu

Another common strategy is the covalent attachment of a fluorophore to the cytidine scaffold. This can be achieved at various positions:

Modification at the C5 position: The 5-position of the pyrimidine ring is a frequent site for modification. For instance, 5-ethynylcytidine (B1258090) can be synthesized via a Sonogashira coupling reaction. nih.gov The ethynyl (B1212043) group serves as a reactive handle for attaching fluorescent azides through "click" chemistry, a highly efficient and specific reaction. nih.gov

Modification at the N4 position: The exocyclic amino group can be functionalized, though this can interfere with base pairing.

Modification at the sugar moiety: The 2'-hydroxyl group of the ribose can be linked to a fluorophore, for example, via a carbamate (B1207046) bond to an amino ethyl derivative of a dansyl fluorophore. acs.org This pre-labeling at the monomer level allows for the synthesis of oligonucleotides with multiple fluorescent tags. acs.org

The interaction of cytidine 5'-phosphate with reagents like chloroacetone (B47974) or phenacyl bromide can lead to the formation of bicyclic ethenocytidine derivatives. nih.gov These compounds exhibit significant UV absorption at longer wavelengths and become highly fluorescent when the heterocyclic ring is protonated, making them suitable as fluorescent probes in biochemical studies. nih.gov

The table below summarizes the properties of selected fluorescent cytidine analogs.

Derivative NameExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key Synthetic Feature/ApplicationRef
Furano- and Pyrrolo-decorated 2'-deoxycytidine (B1670253)331–335413–415N/ADecoration of the pyrimidine moiety to create fluorescent analogs for studying DNA structure. nih.govscispace.com
Tricyclic Cytidine (tC)3955050.20Extended aromatic system; incorporated via phosphoramidite in solid-phase synthesis. atdbio.com
Tricyclic Cytidine Oxide (tCO)3604650.30Extended aromatic system; incorporated via phosphoramidite in solid-phase synthesis. atdbio.com
2-phenylethenocytidine 5'-phosphateN/AN/AHighly fluorescent upon protonationFormed by reaction of cytidine 5'-phosphate with phenacyl bromide. nih.gov
5-Ethynylcytidine (EC)N/AN/ALabeled post-syntheticallySynthesized via Sonogashira coupling; allows "click" chemistry attachment of fluorophores for RNA labeling. nih.gov

Solid-Phase Synthesis and Post-Synthetic Functionalization

Solid-phase synthesis is the cornerstone technique for the chemical synthesis of oligonucleotides, providing rapid and inexpensive access to custom DNA and RNA fragments. wikipedia.orgdanaher.com The most widely used method is phosphoramidite chemistry, which proceeds in a 3' to 5' direction, opposite to enzymatic synthesis. wikipedia.orgsigmaaldrich.com The process is automated and involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation. wikipedia.orgsigmaaldrich.com

The synthesis begins with a nucleoside, typically the 3'-terminal base of the desired sequence, anchored to a solid support like controlled pore glass (CPG) or polystyrene. wikipedia.orgdanaher.com Cytidine, along with adenine (B156593) and guanine (B1146940), contains an exocyclic primary amino group that must be protected during synthesis to prevent unwanted side reactions. wikipedia.orgsigmaaldrich.com This is typically achieved by acyl protecting groups (e.g., benzoyl for cytidine) that are stable throughout the chain assembly but can be removed during the final deprotection step. sigmaaldrich.com The cytidine monomer is introduced as a phosphoramidite building block, which is activated for coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. wikipedia.orgsigmaaldrich.com

While direct incorporation of fluorescently modified nucleosides during solid-phase synthesis is common, some complex or sensitive fluorophores are not stable under the conditions required for synthesis and deprotection. atdbio.com In such cases, a post-synthetic functionalization strategy is employed. rsc.orgresearchgate.net This approach involves two main steps:

Incorporation of a Precursor: A modified cytidine phosphoramidite containing a stable, reactive functional group (a "handle") is incorporated into the oligonucleotide sequence during standard solid-phase synthesis. rsc.org Common handles include azides and alkynes for click chemistry, or amino and thiol groups for other conjugation reactions. nih.govresearchgate.net

Chemical Modification: After the oligonucleotide chain has been fully assembled, and often while it is still on the solid support (on-support modification) or after cleavage and deprotection (solution-phase modification), the molecule of interest (e.g., a fluorophore, biotin, or peptide) is covalently attached to the reactive handle. rsc.orgresearchgate.net

The post-synthetic approach offers greater flexibility and is compatible with a wider range of modifications. researchgate.net For instance, 5-ethynylcytidine can be incorporated into RNA, which is then labeled via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a fluorescent azide. nih.gov Similarly, 5-formylcytidine-containing RNA can be prepared by the post-synthetic oxidation of a C5-linked diol precursor that was incorporated during synthesis. rsc.org This method allows for the site-specific installation of sensitive functional groups that would not survive the phosphoramidite synthesis cycle. rsc.org

The table below provides examples of methodologies used for post-synthetic functionalization involving cytidine.

Precursor MonomerReactive GroupLabeling ChemistryApplication/TargetRef
5-Ethynylcytidine (EC)AlkyneCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" ChemistryAttachment of fluorescent azides for labeling newly synthesized RNA in cells. nih.gov
5-iodocytidineIodoPalladium(0)-catalyzed CarboxyamidationSynthesis of cytidine-5-carboxamide-modified oligonucleotides for aptamer discovery (SELEX). nih.gov
C5-diol-containing CytidineDiolPeriodate OxidationOn-support generation of 5-formylcytidine (B110004) in RNA oligomers. rsc.org
5'-cysteinyl oligonucleotideCysteineNative LigationConjugation of N-terminal thioester-functionalized peptides. researchgate.net
2'-azido cytidineAzideClick Chemistry, Staudinger LigationSite-specific incorporation of labels or other functionalities into RNA. researchgate.net

This dual approach of direct incorporation and post-synthetic modification provides a powerful and versatile toolkit for creating functionally and structurally diverse cytidine-containing oligonucleotides for a wide array of biological and diagnostic applications. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Cytidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is an exceptionally powerful technique for studying the structure and dynamics of molecules in solution. For cytidine (B196190), it provides unparalleled detail on the protonation state of the nucleobase, the conformation of the ribose sugar, and the nature of its hydrogen bonding network.

Determining the precise location of protonation on the cytidine molecule is fundamental to understanding its role in acid-base chemistry. Multi-nuclear NMR spectroscopy, utilizing ¹H, ¹³C, and ¹⁵N isotopes, offers an unambiguous method for assigning the protonation site. nih.gov When cytidine is protonated, significant changes, or chemical shifts, are observed in the NMR spectra for the nuclei near the protonated site.

The table below summarizes typical chemical shift changes observed upon protonation of cytidine at the N3 position, illustrating the sensitivity of these nuclei to the change in the electronic environment.

NucleusChemical Shift Change (Δδ) upon ProtonationRationale
¹⁵N3 Significant downfield shiftDirect involvement in protonation, changing hybridization and electron density.
¹³C2 Downfield shiftAdjacent to the protonated N3, experiences electron withdrawal.
¹³C4 Downfield shiftAdjacent to the protonated N3, experiences electron withdrawal.
¹H5 Downfield shiftExperiences a change in the aromatic ring's electronic structure.
¹H6 Downfield shiftExperiences a change in the aromatic ring's electronic structure.

This interactive table is based on findings from NMR studies on cytidine and its derivatives. nih.gov

NMR spectroscopy can detect and characterize both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. The formation of a hydrogen bond deshields the proton involved, causing its resonance to shift downfield in the ¹H NMR spectrum.

In cytidine, NMR studies have provided evidence for a weak intramolecular hydrogen bond between the 5'-hydroxyl group of the ribose sugar and the H6 proton of the pyrimidine (B1678525) base (C5'-OH···H6-C). nih.gov The existence and strength of such bonds can be further investigated by analyzing the temperature dependence of the hydroxyl proton's chemical shift. A smaller temperature coefficient (less change in chemical shift with temperature) is indicative of a proton involved in a stable intramolecular hydrogen bond, as it is less exposed to the solvent. uu.nl

Intermolecular hydrogen bonds, which are critical for the formation of base pairs in nucleic acids and interactions with proteins, can also be characterized by NMR. Techniques such as monitoring scalar couplings that occur across the hydrogen bond (e.g., h2JNN) can provide direct evidence of such interactions. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, which can be indicative of intermolecular hydrogen bonding. In concentrated solutions, intermolecular interactions between cytidine molecules can be observed through changes in chemical shifts and line broadening. nih.gov

The protonation state of cytidine is directly dependent on the pH of its environment. NMR-monitored pH titrations are a standard method for characterizing these states and determining the pKa value, which is the pH at which the molecule is 50% protonated. bmrb.io

In a typical experiment, a series of NMR spectra are recorded over a wide range of pH values. The chemical shifts of specific nuclei, particularly those close to the ionizable group (like C2, C4, and N3), are plotted against pH. bmrb.iostanford.edu The resulting titration curve, typically sigmoidal, is then fitted to the Henderson-Hasselbalch equation to extract the pKa value. This method provides a residue-specific measure of the acid-base properties of the molecule. nih.govuni-halle.de The fast exchange on the NMR timescale between the protonated and deprotonated forms results in a single, population-averaged signal at any given pH, allowing for a precise determination of the equilibrium. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Hydrogen Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly sensitive to the strength and geometry of hydrogen bonds. The formation of a hydrogen bond perturbs the vibrational frequencies of the groups involved, providing a direct spectroscopic signature. mdpi.com

For cytidine, these techniques are used to analyze the stretching and bending vibrations of the N-H and O-H groups that act as hydrogen bond donors, as well as the C=O group that acts as an acceptor. tandfonline.comnih.gov A key indicator of hydrogen bonding is a red shift (a decrease in frequency) and broadening of the stretching band of the donor group (e.g., νN-H or νO-H). mdpi.com Conversely, the out-of-plane bending modes often exhibit a blue shift (an increase in frequency). researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy performed at cryogenic temperatures (e.g., 20 K) offers enhanced spectral resolution. At low temperatures, thermal broadening of vibrational bands is significantly reduced, allowing for the resolution of individual vibrational modes that are otherwise overlapped at room temperature. researchgate.netrsc.org

Low-temperature FTIR studies of polycrystalline cytidine have been instrumental in distinguishing between "ordered" and "disordered" hydrogen bonds. rsc.orgrsc.org Ordered hydrogen bonds are those that are consistently present in the crystal lattice and are observable by diffraction methods. Disordered hydrogen bonds represent additional, less uniformly occupied contacts that arise from minor structural variations. researchgate.net

By analyzing the narrow, isotopically decoupled proton stretching (ν₁) and out-of-plane bending (ν₄) modes, researchers have identified more hydrogen bond contacts than predicted by crystal structure data alone. researchgate.netrsc.org These additional "extra" bands are assigned to disordered protons. The frequencies of these modes can be used to estimate the energies of the different hydrogen bonds. researchgate.net

The table below presents a conceptual summary of findings from low-temperature FTIR studies on cytidine.

Vibrational ModeTemperatureObservationInterpretation
ν₄ (out-of-plane bend) 300 KBroad, single band around 714 cm⁻¹Overlapping bands from multiple H-bonds, thermally broadened.
ν₄ (out-of-plane bend) 20 KMultiple sharp, narrow bands appearResolution of individual H-bonds (both ordered and disordered) due to reduced thermal motion. rsc.org
ν₁ (N-H/O-H stretch) 20 K (isotopically diluted)Number of bands corresponds to crystallographic H-bondsBands represent the "ordered" hydrogen bonds.
ν₄ (N-H/O-H bend) 20 K (isotopically diluted)More bands observed than for ν₁The "extra" bands correspond to "disordered" hydrogen bonds not seen in diffraction. researchgate.net

This interactive table is based on data from low-temperature FTIR experiments on cytidine. researchgate.netrsc.org

In the crystalline state, every hydrogen atom bonded to a nitrogen or oxygen in cytidine participates in a complex, three-dimensional network of intermolecular hydrogen bonds. rsc.org Vibrational spectroscopy, including both IR and Raman techniques, provides a detailed picture of this network. tandfonline.comnih.gov High-pressure Raman and IR studies on crystalline cytidine have shown that while most vibrational modes shift to higher wavenumbers with pressure, the hydrogen-stretching modes can display a negative shift. This is attributed to charge transfer from the intramolecular covalent bonds into the intermolecular hydrogen bonds, which strengthens the H-bond while weakening the covalent bond. tandfonline.com

The analysis of hydrogen bonding in solution using vibrational spectroscopy is more challenging due to the dynamic nature of the solvent and the broader spectral features. However, by comparing the spectra of cytidine in solution to its crystalline form, insights can be gained into the disruption and formation of hydrogen bonds upon dissolution. Infrared spectroscopy has been used to study the carbonyl stretching vibrations of nucleobases in different solvents, showing that the frequency of the C=O stretch is sensitive to the hydrogen-bonding capacity of the solvent. nih.gov This sensitivity allows IR spectroscopy to serve as a probe for the local electrostatic environment and hydrogen-bonding interactions in solution. nih.gov

UV-Vis Spectroscopy and Photodissociation Action Spectroscopy

UV-Vis spectroscopy, coupled with photodissociation action spectroscopy, is a powerful tool for investigating the intrinsic properties of cytidine ions in the gas phase. This approach allows researchers to study the molecule free from solvent effects, providing a fundamental understanding of its electronic structure and reactivity.

In the gas phase, UV-Vis photodissociation action spectroscopy is employed to characterize the different forms of cytidine, including its neutral, protonated, and hydrogen-adduct radical forms. acs.orgnih.gov By tagging cytidine ribonucleosides with a fixed-charge group, researchers can generate these various species through techniques like electrospray ionization and electron transfer dissociation. acs.orgnih.gov

Studies have shown that protonation of cytidine can occur at different sites, leading to distinct tautomers. The action spectrum of a doubly charged cytidine conjugate revealed absorption bands at 270 nm and 310 nm, which were assigned to the O2-protonated and N3-protonated cytosine tautomers, respectively. nih.gov However, when complexed with dibenzo-18-crown-6-ether, protonation is strongly favored at the N3 position. acs.orgnih.gov

This selectivity allows for the specific generation of cytidine N3–H radicals. acs.orgnih.gov The action spectra of these radicals exhibit weak absorption in the visible range but show main bands at 250 nm, 300 nm, and 360 nm. acs.orgnih.gov These findings are supported by time-dependent density functional theory calculations. acs.orgnih.gov Further analysis through collision-induced dissociation shows that these radicals primarily fragment through the cleavage of the N1–C1′ glycosidic bond. acs.orgnih.gov Notably, cytidine radicals have been found to be more kinetically and thermodynamically stable than their adenosine (B11128) and guanosine (B1672433) counterparts. acs.orgnih.gov

UV-Vis Absorption Maxima for Cytidine Species in Gas Phase
Cytidine SpeciesAbsorption Maxima (nm)Assignment
O2-Protonated Tautomer270Electronic Transition
N3-Protonated Tautomer310Electronic Transition
N3-H Radical250Electronic Transition
300Electronic Transition
360Electronic Transition

The photostability of nucleic acids like DNA and RNA is closely linked to the photophysical and photochemical properties of their constituent nucleosides, including cytidine. rsc.org Understanding the dynamics of cytidine in its excited state after absorbing UV light is crucial. High-level electronic structure calculations and non-adiabatic dynamic simulations are used to elucidate these processes in both the gas phase and in aqueous solutions. rsc.org

These simulations have identified two primary decay pathways for excited cytidine. One is a rapid, barrierless decay that occurs in under 200 femtoseconds, driven by a ring-puckering motion. rsc.org A slightly slower, sub-picosecond decay channel is also present, which involves a small energy barrier and is driven by the elongation of the C=O bond. rsc.org

In the gas phase, the ribose group has a minimal effect on these dynamics because the transfer of a hydrogen or proton from the ribose to the base is energetically unfavorable. rsc.org However, the situation changes significantly in an aqueous environment. The energy barrier for this transfer is substantially lower in water, suggesting that the longer-lived decay channel observed in solution is due to an intermolecular hydrogen/proton transfer process between cytidine and water molecules. rsc.org This highlights the critical role of the solvent in dictating the excited-state deactivation pathways of cytidine. rsc.org

Mass Spectrometry (MS) for Characterization of Modified Cytidines

Mass spectrometry has become an indispensable tool for the analysis of modified nucleosides within RNA. nih.gov It allows for the identification, characterization, and quantification of these modifications, which are crucial for the structure and function of RNA. nih.govresearchgate.net

One significant application of MS has been in the structural determination of novel modified cytidines. For instance, mass spectrometry was key in identifying agmatidine, a modified cytidine found in the anticodon of tRNAIle in Archaea. nih.govgenesilico.pl LC-MS/MS analysis of tRNA digests revealed that this modification adds 112 mass units to cytidine and results in an unusually labile glycosidic bond. genesilico.pl Further analysis determined that the C2-oxo group of cytidine is replaced by agmatine (B1664431) through a secondary amine linkage. genesilico.pl

Modern MS approaches, often coupled with liquid chromatography (LC-MS/MS), can be applied to RNAs of various lengths, from small interfering RNAs (siRNAs) to large ribosomal RNAs (rRNAs). nih.govresearchgate.net Top-down mass spectrometry is a direct approach that can reveal the types and locations of all mass-altering modifications without the need for enzymatic or chemical hydrolysis, which would destroy sequence information. nih.gov This method is powerful for identifying previously unknown post-transcriptional modifications. nih.gov

Key Mass Spectrometry Data for Agmatidine Identification
ParameterObservationConclusion
Mass Shift+112 Da relative to cytidineIndicates a significant modification
Glycosidic Bond StabilityUnusually labile during MS analysisSuggests structural alteration near the bond
Structural DetailReplacement of C2-oxo group with agmatineStructural elucidation of agmatidine

X-ray Crystallography of Cytidine-Containing Biomolecular Complexes (Excluding Basic Compound ID)

X-ray crystallography is a cornerstone technique for determining the high-resolution, three-dimensional structures of biological macromolecules and their complexes. nih.gov This method has been instrumental in understanding the intricate interactions between cytidine-containing nucleic acids (DNA and RNA) and other molecules, such as proteins and drugs. nih.govrutgers.edu

By providing detailed atomic-level structures, X-ray crystallography clarifies biological and chemical mechanisms, conformational changes, and the molecular basis of recognition and catalysis. nih.gov For example, the crystal structure of the CNOT6L protein in a complex with poly(A) DNA has provided insights into how the CCR4-NOT deadenylase complex interacts with mRNA tails. nih.gov This structural information revealed that non-adenine bases, like cytidine, are not favored for binding within the catalytic pocket of CNOT6L. nih.gov This structural insight helps to explain why cytidine-containing tails can protect synthetic mRNAs from degradation by this complex, thereby enhancing protein production. nih.gov

The application of X-ray crystallography extends to studying a wide array of biomolecular complexes, including large assemblies like the ribosome and various viruses, providing fundamental knowledge about processes such as DNA replication, translation, and protein synthesis. nih.gov

Computational and Theoretical Investigations of Cytidine

Quantum Chemical Calculations on Cytidine (B196190) and its Protonated Forms

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of cytidine and its protonated species. These methods, which are based on the principles of quantum mechanics, allow for the detailed investigation of molecular structures, energies, and electronic properties.

Density Functional Theory (DFT) Studies of Electronic Structure and Hydrogen Bonding

Density Functional Theory (DFT) has emerged as a workhorse for studying the electronic structure and hydrogen bonding characteristics of cytidine. researchgate.netscitepress.org DFT calculations, particularly using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been employed to investigate the geometries, vibrational frequencies, and interaction energies of cytidine and its complexes. nih.govresearchgate.netistis.sh.cn

Studies have shown that DFT can effectively model the hydrogen bonding interactions between cytidine and other molecules, such as water or other nucleobases. researchgate.netistis.sh.cnaip.org For instance, investigations into catechin-cytosine complexes revealed that hydrogen bonding is the dominant stabilizing interaction, with interaction energies ranging from -17.35 to -43.27 kJ/mol. istis.sh.cn Furthermore, DFT has been used to analyze the electronic structures of guanine-cytosine pairs, providing insights into their complementary hydrogen bonding patterns. scitepress.org The method has also been applied to study the impact of substituents, like methyl or sugar phosphate (B84403) groups, on the electronic properties of cytosine, revealing that guanine (B1146940) is more polarized than cytosine. scitepress.org

Theoretical investigations of the cytosine dimer have identified multiple stable isomers, with a planar C2h symmetry structure being the most thermodynamically stable, exhibiting a significant binding energy. acs.org Analysis of the vibrational frequencies in these dimers shows a characteristic red shift in the hydrogen-bonding modes, which is a hallmark of hydrogen bond formation. acs.org

Table 1: DFT Calculation Details for Cytidine and Related Systems

System DFT Method Basis Set Key Findings Reference
Cytosine-Catechin B3LYP 6-31+G* Hydrogen bonding is the dominant interaction. istis.sh.cn
Guanine and Cytosine B3LYP 6-311++G(d,p) Guanine is more polarized than cytosine. scitepress.org
Cytosine Dimer B3LYP Not specified Identified stable isomers and binding energies. acs.org
Cytosine-Water B3LYP 6-31++G(d,p) Investigated hydrogen bond geometries. researchgate.net
Protonated Cytosine B3LYP 6-31G(d,p) Determined geometries and energies. nih.gov

Ab Initio and High-Level Calculations of Protonation Energetics

Ab initio and other high-level quantum chemical methods provide a rigorous framework for determining the energetics of cytidine protonation. These calculations are crucial for identifying the preferred sites of protonation and understanding the intrinsic basicity of the molecule.

Studies have consistently shown that in the gas phase, the N3 and O2 atoms of the cytosine base are the most likely sites for protonation, with their proton affinities being very close in energy. ru.nl However, the relative stability of the N3-protonated versus the O2-protonated form can depend on the level of theory used. For instance, while B3LYP calculations predict N3 to be the preferred site, MP2 calculations suggest that O2 protonation is more favorable for both 2'-deoxycytidine (B1670253) and cytidine. ru.nl

The proton affinities and deprotonation enthalpies of cytosine's various atoms have been computed, revealing that the most stable hydrogen bonds with water are formed at the acceptor atom with the lowest proton affinity and the NH group with the highest acidity. researchgate.net Ab initio calculations on protonated cytosine dimers have highlighted the importance of molecular ion-dipole and induction interactions in their stability, which are not present in neutral base pairs. nih.gov These calculations also suggest that in a protonated adenine-cytosine pair, protonation is strongly preferred on the adenine (B156593) base. nih.gov

The formation and dissociation of protonated cytosine-cytosine (C-C+) base pairs, which are fundamental to the structure of i-motifs, have been investigated using ab initio methods. These studies suggest that in an acidic environment, a cytosine monomer is first protonated and then dimerizes with a neutral cytosine. iphy.ac.cn

Table 2: Calculated Protonation Properties of Cytidine and Related Molecules

Molecule/System Computational Method Property Finding Reference
Cytidine/Deoxycytidine B3LYP, MP2 Preferred Protonation Site B3LYP favors N3; MP2 favors O2. ru.nl
Cytosine B3LYP/6-31++G(d,p) Proton Affinities Calculated for O and N atoms. researchgate.net
Protonated Cytosine Dimer MP2 Interaction Energy More stable than neutral dimers due to ion-dipole and induction forces. nih.gov
C-C+ Base Pair Ab initio Formation Mechanism Protonation followed by dimerization in acidic conditions. iphy.ac.cn
Cytisine HF, MP2, DFT Gas-Phase Protonation Carbonyl oxygen is the preferred site. mdpi.com

Excited State Photophysics of Protonated Cytidine and Dimers

The interaction of protonated cytidine with UV light triggers a cascade of photophysical events that have been extensively studied using computational methods. These investigations are crucial for understanding the photostability and photochemical reactivity of DNA, particularly in the context of i-motif structures which are built from hemiprotonated cytidine pairs.

Time-dependent density functional theory (TD-DFT) and complete active space self-consistent field (CASSCF)/CASPT2 calculations have been employed to map the excited state potential energy surfaces of protonated cytidine (CH+) and hemiprotonated cytidine dimers ([CH·C]+). csic.esnih.govresearchgate.net These studies reveal that upon photoexcitation, protonated cytidine has an easily accessible non-radiative deactivation pathway that explains its sub-picosecond lifetime. csic.esnih.gov This deactivation occurs via an ethylenic conical intersection, a common feature in pyrimidine (B1678525) bases, which is reached after surmounting a very small energy barrier from the initially populated bright ππ* state. nih.gov

In the hemiprotonated cytidine dimer, the lowest energy excited state is a ππ* transition localized on the protonated cytidine moiety. csic.es The deactivation pathway for this dimer is similar to that of the monomeric protonated cytidine, with inter-base processes playing a minor role. csic.esnih.gov Interestingly, N3 protonation disfavors the nπ* transitions that are associated with the longer-lived excited states observed in neutral cytidine. nih.gov The photophysics of protonated cytosine tautomers can involve a three-step mechanism: 1ππ* → 1CT → 3ππ*, where the molecule decays from a locally excited state to long-lived charge transfer and triplet states. acs.org

Hydrogen Atom Abstraction Mechanisms

High-level quantum chemical calculations have shed light on a previously unexplained photoreaction pathway in pyrimidine nucleotides: hydrogen atom abstraction. rsc.orgrsc.orgnih.gov These studies propose that prolonged UV irradiation of cytidine can lead to the abstraction of a hydrogen atom from the C1' position of the sugar moiety by the carbonyl oxygen atom of the cytosine base. rsc.orgrsc.org

This intramolecular hydrogen abstraction process is thought to be initiated from an excited state and can explain the observed photoanomerization and nucleobase loss in pyrimidine nucleotides. rsc.orgresearchgate.net The conformational positioning of the carbonyl group relative to the C-H bonds of the sugar ring appears to play a role in the preference for H-C1' abstraction. rsc.org This Norrish-type reaction mechanism, where the abstraction occurs at the β-position relative to the carbonyl group, provides a plausible explanation for the experimental observation of photoproducts upon UV irradiation of β-2'-deoxycytidine in aqueous solution. rsc.org

Molecular Dynamics (MD) Simulations of Cytidine Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of cytidine and its interactions with its environment over time. These simulations provide atomic-level insights into conformational changes, binding events, and the influence of solvent.

MD simulations have been used to investigate the binding of cytidine derivatives to biological targets, such as the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.govplos.org These simulations, often spanning hundreds of nanoseconds, can assess the stability of ligand-protein complexes and characterize the key intermolecular interactions, which are often dominated by van der Waals and electrostatic forces. nih.govplos.org The stability of these complexes is often evaluated by monitoring metrics like the root mean square deviation (RMSD) over the course of the simulation. plos.org Similar simulation approaches have been applied to understand the interactions of cytidine derivatives with other biological systems, providing insights into their potential as antimicrobial or anticancer agents. researchgate.net

Constant pH MD Simulations for pKa Determination

A significant advancement in MD simulations is the development of constant pH molecular dynamics (CpHMD) methods. nih.govscispace.comresearchgate.net These techniques allow for the dynamic coupling of a molecule's protonation state with its conformational changes, providing a more realistic representation of biological systems where pH can play a critical role.

CpHMD simulations have been successfully applied to determine the pKa values of nucleosides, including cytidine. nih.govscispace.com By simulating the system at various pH values, a titration curve can be generated, from which the pKa can be extracted. For cytidine, CpHMD simulations in explicit solvent have yielded a pKa value of 4.22, which is in close agreement with the experimental value of 4.08. nih.govscispace.com The accuracy of these calculations depends on efficient sampling of the protonation states and proper calibration of the simulation parameters. nih.gov This methodology has proven to be a valuable tool for investigating the pH-dependent properties of nucleic acids and their components. scispace.comresearchgate.net

Table 3: pKa Values of Cytidine

Method Calculated/Experimental pKa Value Reference
Constant pH MD Simulation Calculated 4.22 nih.govscispace.com
Experimental Experimental 4.08 nih.govscispace.com

Conformational Transitions Driven by Protonation States

The protonation state of cytidine is a critical determinant of its three-dimensional structure and its role in larger biological assemblies. Computational studies have revealed that changes in pH, leading to the protonation of specific sites on the cytosine base, can induce significant conformational transitions.

Molecular dynamics (MD) calculations have demonstrated that the protonation state of key cytosine residues is the primary driver for large-scale structural transitions in cytosine-rich DNA sequences, known as i-motifs. csic.es For instance, at acidic pH, protonation of cytosine bases is required for the formation of the i-motif, a four-stranded structure stabilized by hemiprotonated C:C+ base pairs. csic.es The transition between different i-motif conformations, such as a compact structure observed at neutral pH and a more elongated form at pH 5, is governed entirely by the protonation state of these cytosines. csic.es This transition can occur without the complete unfolding of the i-motif, highlighting the remarkable plasticity of this DNA structure in response to pH changes. csic.es

The pKa value, which indicates the propensity of a site to be protonated, is highly sensitive to the molecular conformation and environment. nih.gov In the context of a G·C Hoogsteen base pair within duplex DNA, combined NMR and constant pH MD simulations have determined the pKa of cytosine's N3 atom to be approximately 7.1-7.2. nih.govacs.org This is a substantial elevation from the pKa of ~4.2 in free nucleotides, indicating that the Hoogsteen conformation significantly stabilizes the protonated state. nih.gov This pH-dependent equilibrium is complex, involving at least four distinct species (protonated and neutral forms of both Hoogsteen and distorted Watson-Crick geometries), where cytosine deprotonation is coupled to a syn-to-anti conformational transition of the guanine base. nih.gov

Furthermore, kinetic studies combining NMR and chemical modifications have dissected the pathways of these proton-coupled transitions. For a G(syn)-C+ Hoogsteen conformation in duplex DNA, the rate-limiting step is the cytosine protonation, which occurs after an initial, energetically unfavorable conformational change to a G(syn)-C intermediate. nih.gov This demonstrates that conformational selection precedes the protonation event in this system. nih.gov Theoretical calculations using methods like B3LYP and MP2 have also been employed to determine the preferred site of protonation (N3 vs. O2) in the gas phase, showing that both N3 and O2 protonated tautomers can coexist. acs.orgru.nl The relative populations of these tautomers can be influenced by subtle structural changes, such as the presence of a 2'-hydroxyl group in cytidine versus 2'-deoxycytidine. ru.nl

Enzyme-Substrate Interactions and Catalytic Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of enzymes that process cytidine. Density functional theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as ONIOM, have been instrumental in mapping the reaction pathways of cytidine and cytosine deaminases. nih.govmsu.edupnas.orgacs.org

These enzymes catalyze the hydrolytic deamination of cytidine (or cytosine) to uridine (B1682114) (or uracil). msu.edu Computational studies on yeast cytosine deaminase (yCD) and E. coli cytidine deaminase have revealed a sequential catalytic mechanism. nih.govpnas.org The key steps involve:

Substrate Binding and Activation: The substrate, cytidine, binds to the active site, positioned by hydrogen bonds with residues like Gln156 and Glu217 (in E. coli CDA). acs.org A crucial glutamate (B1630785) residue (Glu64 in yCD, E67 in human CDA, Glu217 in E. coli CDA) acts as a general base, deprotonating a zinc-bound water molecule. acs.orgebi.ac.uktandfonline.com This same residue then acts as an acid, protonating the N3 position of the cytosine ring, which makes the C4 carbon more electrophilic and susceptible to attack. nih.govpnas.orgebi.ac.uk

Nucleophilic Attack: The activated hydroxide (B78521) ion, coordinated to a zinc atom in the active site, performs a nucleophilic attack on the C4 carbon of the protonated substrate. nih.govpnas.org This leads to the formation of a tetrahedral intermediate. msu.edupnas.org

Molecular dynamics simulations have been used to model the enzyme-substrate, enzyme-intermediate, and enzyme-product complexes, identifying the key amino acids involved in binding and catalysis. tandfonline.com In human cytidine deaminase, modeling suggests that residue E67 plays a central role in activating the water molecule and protonating the substrate. tandfonline.com Furthermore, computational analyses of the APOBEC3 family of cytidine deaminases, which are crucial in immunity but also implicated in cancer, have highlighted the structural basis for their substrate specificity. nih.gov These studies show an interdependence between the DNA substrate's binding conformation and its sequence, where nucleotides flanking the target cytidine are critical for stable binding and efficient catalysis. nih.gov

Analysis of Intermolecular Forces: Hydrogen Bonding, Stacking, and Solvation Effects

The structure, stability, and function of cytidine-containing systems like DNA and RNA are governed by a delicate balance of non-covalent interactions, primarily hydrogen bonding, aromatic stacking, and solvation effects. oup.comrsc.org Computational methods, including DFT, Atoms in Molecules (AIM) theory, and Non-Covalent Interaction (NCI) analysis, are essential for dissecting and quantifying these forces. tandfonline.comscirp.orgresearchgate.net

Theoretical studies using DFT examine how intermolecular forces affect molecular properties. For instance, in G-C complexes, hydrogen bonding can induce significant changes in nuclear quadrupole coupling constants, a property sensitive to the electronic environment. ysu.am The analysis of stacked and H-bonded cytosine dimers shows that both types of interactions contribute significantly to the stability of nucleic acid structures. researchgate.net Advanced polarizable molecular mechanics force fields, validated against high-level quantum chemistry calculations, are being developed to accurately capture the anisotropic nature of these interactions, which is crucial for reliable simulations of large nucleic acid systems. researchgate.net

Quantification of Hydrogen Bond Strengths and Cooperativity

Precisely quantifying the strength of individual hydrogen bonds and the cooperative effects within a network is a significant challenge in computational chemistry. researchgate.net Cooperativity refers to the phenomenon where the formation of one hydrogen bond influences the strength of adjacent H-bonds, leading to non-additive interaction energies.

In the guanine-cytosine (G-C) base pair, the cooperative contribution to stability is estimated to be between 12-16%. researchgate.net This is a smaller relative contribution compared to the adenine-thymine (A-T) pair (31%), which is attributed to the geometric difficulty of forming three optimal H-bonds between the rigid guanine and cytosine molecules. researchgate.net Stacking interactions can further modulate H-bond strength; for example, stacking a guanine base onto a G-C pair was found to increase the hydrogen bond strength by 2.3 kcal/mol. oup.com

Various computational methods are used to estimate individual H-bond energies, including AIM theory, Natural Bond Orbital (NBO) analysis, and modeling based on correlations with spectroscopic or geometric parameters. researchgate.netnih.gov Studies on designed hydrogen-bonded rosettes derived from a G-C motif show that synergy energy (ΔEsyn) can be substantial, reaching -66.2 kcal/mol in a hexamer where all hydrogen bonds point in the same direction. rsc.org This strong cooperativity leads to a significant shortening of the hydrogen bonds within the rosette compared to an isolated dimer; in one case, the H-bonds become 58% stronger within the hexamer. rsc.org

A model developed from studies on phenol (B47542) oligomers quantifies cooperativity using a parameter, κ, which represents the sensitivity of a functional group's H-bond properties to polarization by a neighboring H-bond. nih.govacs.orgresearchgate.net For a phenol hydroxyl group, κ was measured to be 0.33, meaning the formation of one H-bond increases the polarity of the next donor in the chain by 33%. nih.govresearchgate.net Such models demonstrate that cooperativity is dominated by nearest-neighbor interactions. nih.govresearchgate.net

Table 1: Calculated Synergy and Bonding Energies in Hydrogen-Bonded Rosettes
Rosette SystemBonding Energy (ΔEbond, kcal/mol)Interaction Energy (ΔEint, kcal/mol)Sum of Pairwise Interactions (ΔEsum, kcal/mol)Synergy Energy (ΔEsyn, kcal/mol)

Data sourced from relativistic dispersion-corrected density functional theory computations on hydrogen-bonded rosettes derived from guanine-cytosine motifs. rsc.org Bonding energy refers to the hexamer, while synergy energy reflects the non-additive stabilization.

Interplay Between Aromatic Stacking and Hydrogen Bonding

The relationship between π-stacking and hydrogen bonding is not merely additive but involves a complex interplay that can be synergistic or antagonistic depending on the specific geometry and chemical context. oup.comtandfonline.com High-level quantum chemical calculations have shown that this interplay is fundamental to the structure and dynamics of nucleic acids. oup.com

A key finding is that the stacking arrangement observed in experimental DNA structures enhances the hydrogen-bonding ability of the bases compared to gas-phase optimized structures. oup.com In a model system of cytosine stacked with substituted benzenes, the hydrogen-bonding capacity of the N3 and O2 atoms of cytosine was found to increase linearly with the electrostatic repulsion between the stacked rings. oup.comnih.gov This suggests that electrostatics play a crucial role in mediating the communication between stacking and H-bonding. A DFT-based descriptor, local hardness, was identified as a key index connecting the electrostatic interaction between the stacked rings and the H-bonding ability of cytosine. oup.com

Conversely, in other systems, the interplay can lead to a mutual weakening of both interactions. tandfonline.com A DFT study on a ternary complex of phenylalanine and a G-C pair found that the introduction of the stacking interaction with phenylalanine weakened the hydrogen bonds within the G-C pair, and vice-versa. tandfonline.com DFT optimizations of stacked G-C dimers also revealed that stacking alters the geometry of the hydrogen bonds, causing an increase in the O6···H−N4 distance and a decrease in the N2−H···O2 distance. acs.org These results indicate that stacking interactions can be a factor in explaining discrepancies between theoretical and experimental data on the relative strengths of the different hydrogen bonds in a G-C pair. acs.org

The AIM theory has been used to differentiate between stacking and hydrogen-bonded interactions based on the topological features of the electron density. researchgate.net This analysis shows that while the electron density at the bond critical point is a good descriptor for H-bonds, the electron density at the cage critical point shows a better correlation with the stacking energy in twisted cytosine dimers. researchgate.net

Microhydration Effects on Structure and Electrophilic Properties

The immediate hydration shell around a biomolecule, or microhydration, can significantly alter its structure and electronic properties. DFT calculations have been employed to systematically investigate the effects of adding one to four water molecules to cytidine. rsc.orgrsc.org

These studies identified the most favorable water-binding sites on cytidine as the N3 and O2 atoms of the cytosine base and the exocyclic amino group (H-N4). rsc.orgrsc.org The addition of water molecules has a profound effect on the electrophilic properties of cytidine. A critical finding is that the adiabatic electron affinity (AEA)—a measure of the ability to accept an electron—of hydrated cytidine complexes, cytidine(H₂O)n, increases linearly with the number of hydrating water molecules (n). rsc.orgrsc.org This indicates that the aqueous environment enhances cytidine's ability to capture an electron, a key step in processes like radiation-induced DNA damage.

Table 2: Adiabatic Electron Affinities (AEA) of Hydrated Cytidine
ComplexNumber of Water Molecules (n)Calculated AEA (eV)

Data calculated at the B3LYP/6-311G(2d,2p) level of theory. rsc.org

Upon attachment of an extra electron to form an anion, the excess negative charge is found to be localized primarily on the cytosine base unit of the cytidine moiety. rsc.orgrsc.org This charge localization is thought to be the reason for the significant changes observed in the strength of the hydrogen bonds between cytidine and the water molecules upon anion formation. rsc.org To visualize these weak interactions, analyses based on the reduced density gradient (RDG) are used, which provide a rich, three-dimensional picture of the hydrogen bonds, van der Waals interactions, and steric effects within the microhydrated complexes. rsc.org

Biochemical Roles and Molecular Mechanisms of Cytidine and Its Modifications

Cytosine Methylation and Demethylation Pathways (Molecular Details)

Cytosine methylation is a critical epigenetic modification in mammals, primarily occurring at CpG dinucleotides. This process is essential for regulating gene expression, maintaining genome stability, and is involved in cellular processes like development and imprinting. nih.govnews-medical.net The dynamic nature of this epigenetic mark is maintained by a balance between methylation, orchestrated by DNA methyltransferases (DNMTs), and demethylation, a process involving the Ten-Eleven Translocation (TET) family of enzymes and the Base Excision Repair (BER) pathway. nih.govnih.gov

The process of active DNA demethylation is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). nih.gov These enzymes catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC). The first step is the conversion of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC). nih.govnih.gov This is not the final step, as TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and subsequently to 5-carboxylcytosine (5caC). nih.govnih.govepigenie.comresearchgate.net All three TET enzymes are capable of performing these successive oxidation reactions. researchgate.net The presence of these oxidized forms of 5mC has been confirmed in the genomic DNA of mouse embryonic stem cells and various mouse organs. nih.govresearchgate.net This multi-step oxidation is a crucial part of the pathway that ultimately leads to the removal of the methyl group and the restoration of an unmodified cytosine. nih.gov

Table 1: Products of TET Enzyme-Catalyzed Oxidation of 5-methylcytosine
SubstrateEnzyme FamilyProduct
5-methylcytosine (5mC)TET5-hydroxymethylcytosine (5hmC)
5-hydroxymethylcytosine (5hmC)TET5-formylcytosine (5fC)
5-formylcytosine (5fC)TET5-carboxylcytosine (5caC)

DNA Methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. news-medical.net They catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5th carbon of a cytosine residue. epigentek.com The mammalian DNMT family primarily consists of DNMT1, DNMT3A, and DNMT3B. nih.gov

DNMT1 is considered the "maintenance" methyltransferase. news-medical.net It preferentially acts on hemimethylated DNA, which is DNA where only one strand is methylated, typically after DNA replication. news-medical.netepigentek.com This ensures the faithful propagation of methylation patterns to daughter cells during cell division. nih.gov

DNMT3A and DNMT3B are referred to as "de novo" methyltransferases. nih.gov They establish new methylation patterns during embryonic development and are targeted to specific genomic regions. epigentek.com DNMT3A is involved in maternal and paternal imprinting, while DNMT3B is associated with methylation of repetitive sequences. epigentek.com

DNMT3L is a catalytically inactive member of the family that associates with DNMT3A and DNMT3B, enhancing their catalytic activity. news-medical.netepigentek.com

The catalytic mechanism of DNMTs involves the enzyme flipping the target cytosine base out of the DNA double helix and into its catalytic pocket for the methyl transfer to occur. nih.gov

Ten-Eleven Translocation (TET) Enzymes (TET1, TET2, TET3) are α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenases. nih.govnih.govwikipedia.org They initiate DNA demethylation by hydroxylating 5mC. wikipedia.org The mechanism involves the incorporation of a single oxygen atom from molecular oxygen (O2) into the methyl group of 5mC, a reaction coupled with the oxidation of the co-substrate α-KG to succinate (B1194679) and carbon dioxide. wikipedia.org While all three TET enzymes catalyze the sequential oxidation of 5mC to 5hmC, 5fC, and 5caC, they have different expression patterns and potentially distinct roles. nih.govepigenie.com For instance, TET1 and TET2 are prominent in embryonic stem cells, whereas TET3 is found in the germ line. epigenie.com The activity of TET enzymes is crucial for processes such as the demethylation of the paternal chromosomes in the early development of a fertilized zygote. epigenie.com

Table 2: Key Enzymes in Cytosine Methylation and Demethylation
EnzymeFamilyPrimary FunctionCofactors/SubstratesMechanism
DNMT1DNA MethyltransferaseMaintenance methylationS-adenosylmethionine (SAM)Methyl group transfer to hemimethylated CpG sites
DNMT3A/3BDNA MethyltransferaseDe novo methylationS-adenosylmethionine (SAM)Methyl group transfer to unmethylated DNA
TET1/2/3DioxygenaseOxidation of 5mCα-ketoglutarate, Fe(II), O2Iterative oxidation of 5mC to 5hmC, 5fC, and 5caC

Following the oxidation of 5mC by TET enzymes, the subsequent removal of the modified bases and restoration of cytosine is largely handled by the Base Excision Repair (BER) pathway. nih.govoup.com The oxidized derivatives, specifically 5fC and 5caC, are recognized and excised by the enzyme Thymine (B56734) DNA Glycosylase (TDG). nih.govnih.govoup.com TDG cleaves the glycosidic bond between the modified base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. wikipedia.org

It is noteworthy that TDG does not efficiently act on 5hmC. nih.gov The AP site generated by TDG is then further processed by other BER enzymes. An AP endonuclease cleaves the phosphodiester backbone at the AP site, and a DNA polymerase fills the gap with an unmodified cytosine. wikipedia.org Finally, a DNA ligase seals the nick in the DNA backbone, completing the repair process and effectively demethylating the cytosine position. nih.govwikipedia.org This TET-TDG-BER pathway represents a complete mechanism for active DNA demethylation, converting a methylated cytosine back to its original, unmodified state without requiring DNA replication. nih.govnih.gov An alternative, though less established, pathway suggests the possibility of direct decarboxylation of 5caC to cytosine, which would bypass the need for the BER pathway. chinesechemsoc.org

RNA Cytidine (B196190) Modifications and Their Enzymology

Beyond DNA, cytidine modifications are also prevalent and functionally important in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). nih.govoup.com These modifications contribute to an additional layer of gene expression regulation known as the epitranscriptome. nih.gov

N4-acetylcytidine (ac4C) is a highly conserved RNA modification found across all domains of life. nih.govnih.gov It involves the acetylation of the exocyclic amine at the N4 position of cytidine. In eukaryotes, ac4C is found at specific sites, predominantly within a 5′-CCG-3′ sequence context in 18S rRNA and certain tRNAs, such as tRNA-Ser and tRNA-Leu. nih.gov

The primary enzyme responsible for catalyzing the formation of ac4C in humans is N-acetyltransferase 10 (NAT10). nih.govresearchgate.net In yeast, the homologous enzyme is known as Kre33. researchgate.net NAT10 is an essential enzyme that functions as a dual-function protein, exhibiting both RNA acetyltransferase and protein acetyltransferase activities. researchgate.net For its function on RNA, NAT10 often works in concert with adapter molecules. For rRNA acetylation, it requires a small nucleolar RNA (snoRNA) to guide it to the correct location, while for tRNA acetylation, it partners with an adapter protein. nih.gov The bacterial homolog, tRNA (Met) cytidine acetyltransferase (TmcA), is an ATP-dependent RNA helicase and acetyltransferase. researchgate.net The presence of ac4C is known to enhance the stability of RNA duplexes. acs.orgbiorxiv.org

Table 3: Enzymes Involved in N4-Acetylcytidine (ac4C) Formation
EnzymeOrganism/DomainFunctionAssociated Factors
NAT10Humans (Eukaryotes)Catalyzes ac4C formation in rRNA and tRNAsnoRNAs (for rRNA), Adapter proteins (for tRNA)
Kre33Yeast (Eukaryotes)Catalyzes ac4C formation in rRNA and tRNATan1 (adapter for tRNA)
TmcABacteriaATP-dependent tRNA acetyltransferase and helicaseN/A

In addition to N4-acetylation, the C5 position of cytidine in RNA can also be modified. The most common of these is 5-methylcytidine (B43896) (m5C), which is found in various RNAs including tRNA, rRNA, and mRNA. nih.govoup.com The enzymes responsible for installing m5C are RNA methyltransferases, such as those from the NSUN family. nih.gov

Similar to DNA, m5C in RNA can undergo oxidative demethylation, leading to the formation of 5-hydroxymethylcytidine (B44077) (hm5C), 5-formylcytidine (B110004) (f5C), and 5-carboxycytidine (ca5C). nih.gov This dynamic conversion is thought to be a post-transcriptional mechanism for regulating gene expression. nih.gov The enzymes responsible for these oxidative steps in RNA are believed to be the TET enzymes, analogous to their role in DNA demethylation. The subsequent steps for the turnover of these oxidized cytidines in RNA back to an unmodified cytosine are still under active investigation, but it is hypothesized to involve processes that parallel the BER pathway in DNA. nih.gov Other modified cytidines found in RNA include 5-hydroxycytidine (B13420104) (ho5C) and 5-formyl-2'-O-methylcytidine (f5Cm), which are present in specific types of RNA like rRNA and tRNA, respectively. genesilico.plgenesilico.pl

Role of Protonated Cytidine in Nucleic Acid Structure and Function

Protonation of the N3 atom of cytidine endows it with unique chemical properties that play a crucial role in the formation of non-canonical nucleic acid structures. This modification is fundamental to the stability and function of various DNA and RNA architectures, acting as a molecular switch that responds to changes in the cellular pH environment.

Protonated cytidine is instrumental in the formation and stabilization of Hoogsteen base pairs, particularly in G-C contexts. In a standard Watson-Crick G-C base pair, three hydrogen bonds exist. However, for a Hoogsteen G-C base pair to form, which involves a 180° rotation of the purine (B94841) base (guanine) around its glycosidic bond, the N3 of cytosine must be protonated. nih.govacs.orgnih.gov This protonation allows for the formation of a second crucial hydrogen bond between the protonated N3 of cytosine and the N7 of guanine (B1146940), supplementing the single hydrogen bond that would otherwise exist. nih.govacs.org Although this results in a net loss of one hydrogen bond compared to the Watson-Crick conformation and introduces a positive charge, it is a key stabilizing factor for this alternative base pairing. nih.gov Under physiological conditions, G-C Hoogsteen base pairs are transient but can be significantly populated, existing primarily as protonated species. acs.org

In cytosine-rich sequences, protonated cytidine is the cornerstone of a four-stranded DNA structure known as the i-motif. nih.govnih.gov The fundamental building block of the i-motif is the hemi-protonated cytosine-cytosine (C:C+) base pair, where two cytosine bases are held together by three hydrogen bonds. nih.gov This arrangement involves the intercalation of two parallel-stranded DNA duplexes in an antiparallel orientation. nih.govoup.com The stability of the i-motif is highly dependent on pH, with acidic conditions favoring the protonation of cytosine and thus the formation of the stable C:C+ pairs. nih.gov The positive charges within the core of the i-motif are thought to be essential for overcoming the electrostatic repulsion between the closely packed sugar-phosphate backbones. ub.edu Computational studies have shown that the base-pairing energy of a C:C+ pair is significantly higher than that of a canonical G-C Watson-Crick pair, highlighting the strong stabilizing effect of protonation. nih.gov

StructureKey Role of Protonated CytidineStabilizing Interactions
G-C Hoogsteen Base Pair Enables the formation of a second hydrogen bond between cytosine and guanine.Hydrogen bond between protonated N3 of cytosine and N7 of guanine.
i-Motif Forms the hemi-protonated C:C+ base pairs that are the fundamental building blocks of the structure.Three hydrogen bonds within the C:C+ base pair; electrostatic stabilization from the positive charges.

The pH-dependent protonation of cytidine can act as a trigger for conformational switches in nucleic acids, influencing their structure and, consequently, their biological function. A prime example of this is the transition between Watson-Crick and Hoogsteen base pairing. The deprotonation of cytosine in a G-C Hoogsteen base pair as the pH increases is coupled to a conformational change, often leading to a distorted Watson-Crick geometry. acs.org This switch is not merely a change in base pairing but involves a significant alteration in the local DNA structure, including the rotation of the purine base from a syn to an anti conformation.

Cytidine Deaminase Mechanism and Specificity

Cytidine deaminases are a family of enzymes that catalyze the hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. This enzymatic reaction is crucial for pyrimidine (B1678525) salvage pathways and has been implicated in innate immunity and cancer. The mechanism of these enzymes is a well-orchestrated process involving a highly specialized active site.

The active site of cytidine deaminase features a catalytic zinc ion coordinated by conserved histidine and cysteine residues. nih.govebi.ac.uk A key player in the catalytic mechanism is a glutamate (B1630785) residue (e.g., Glu104 in the E. coli enzyme or Glu67 in human CDA) that acts as a general acid-base catalyst. ebi.ac.ukacs.orgnih.gov The catalytic cycle begins with the zinc-bound water molecule being deprotonated by the glutamate residue. ebi.ac.uk This glutamate then transfers a proton to the N3 of the cytidine substrate. ebi.ac.uk

This proton transfer is a critical activation step, facilitating the nucleophilic attack of the resulting hydroxide (B78521) ion on the C4 position of the pyrimidine ring, which leads to the formation of a tetrahedral intermediate. ebi.ac.uknih.gov The glutamate residue then participates in a series of proton transfers that facilitate the elimination of ammonia. ebi.ac.ukacs.org Specifically, it deprotonates the hydroxyl group of the intermediate and protonates the leaving amino group. acs.org This intricate proton relay system, mediated by the glutamate residue in concert with the zinc ion, is essential for the efficiency of the deamination reaction.

Catalytic Site ComponentRole in Proton Transfer
Zinc Ion (Zn2+) Polarizes the bound water molecule, increasing its acidity.
Conserved Glutamate (e.g., Glu67) Acts as a general acid-base catalyst, shuttling protons between the water molecule, the substrate, and the leaving group.
Conserved Cysteine and Histidine Residues Coordinate the zinc ion, maintaining the active site architecture.

The specificity of cytidine deaminases for their substrates is determined by a combination of factors, including the shape of the active site and specific interactions with amino acid residues. For instance, in the APOBEC family of cytidine deaminases, which act on single-stranded DNA, the conformation of the DNA substrate plays a significant role in recognition. nih.govnih.gov These enzymes can induce a U-shaped or a more linear conformation in the bound DNA, and this conformation is interdependent with the nucleotide sequence specificity. nih.govnih.gov

Specific amino acid residues within the active site and surrounding loops are critical for substrate binding and determining sequence preference. For example, in human cytidine deaminase, residues such as F137, Y33, and R68 are important for the formation of the catalytic site and interaction with the substrate. nih.gov In the APOBEC3 family, loops 1 and 7 of the active site are highly variable and are key determinants of substrate specificity, making specific contacts with the bases flanking the target cytidine. nih.govresearchgate.net The interplay between the enzyme's structure and the substrate's conformation and sequence dictates the binding affinity and catalytic efficiency.

Cytidine in DNA Damage and Repair Mechanisms (Molecular Aspects)

Cytidine and its derivatives are susceptible to chemical modifications that can lead to DNA damage. The cellular machinery has evolved sophisticated repair pathways to counteract these lesions and maintain genomic integrity.

The deamination of cytosine to uracil (B121893) is a frequent form of spontaneous DNA damage. nih.govmdpi.com If left unrepaired, this uracil will be read as thymine during DNA replication, leading to a C-G to T-A transition mutation. youtube.comyoutube.com This type of damage is primarily addressed by the base excision repair (BER) pathway. wikipedia.orgnih.govyoutube.com The first step in this pathway is the recognition and removal of the uracil base by a DNA glycosylase, such as uracil-DNA glycosylase (UDG). mdpi.comnih.gov This enzyme cleaves the N-glycosidic bond between the uracil and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. mdpi.comnih.gov

Following the creation of the AP site, an AP endonuclease cleaves the phosphodiester backbone adjacent to the baseless site. youtube.com DNA polymerase then fills the gap by inserting the correct nucleotide (cytosine), and the final nick in the DNA backbone is sealed by DNA ligase, thus restoring the original DNA sequence. mdpi.comyoutube.com The deamination of 5-methylcytosine, a common epigenetic modification, results in thymine. nih.gov The resulting G-T mismatch is also recognized and repaired by the BER pathway, initiated by enzymes like thymine-DNA glycosylase (TDG). wikipedia.orgnih.gov

Type of Cytidine DamageRepair PathwayKey EnzymesConsequence if Unrepaired
Deamination of Cytosine to Uracil Base Excision Repair (BER)Uracil-DNA Glycosylase (UDG), AP Endonuclease, DNA Polymerase, DNA LigaseC-G to T-A transition mutation
Deamination of 5-Methylcytosine to Thymine Base Excision Repair (BER)Thymine-DNA Glycosylase (TDG), AP Endonuclease, DNA Polymerase, DNA LigaseC-G to T-A transition mutation

Formation of DNA-Protein Crosslinks by Cytidine Analogs

DNA-protein crosslinks (DPCs) are highly detrimental DNA lesions where a protein becomes covalently bound to the DNA, creating a significant steric block to essential cellular processes like transcription and replication. nih.govnih.gov If not repaired, these lesions can lead to mutations, genomic instability, and cell death. nih.gov DPCs can be induced by a variety of endogenous and exogenous agents, including reactive aldehydes, ionizing radiation, UV light, and certain chemotherapeutic drugs. nih.govnih.govresearchgate.net

A prominent example of a cytidine analog that induces the formation of DPCs is the chemotherapeutic agent 5-azacytidine (B1684299). nih.gov This nucleoside analog is metabolized within the cell, phosphorylated to 5-azacytidine triphosphate, and subsequently incorporated into DNA in place of cytosine. nih.gov DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns, recognize this analog as a substrate. nih.gov When a DNMT attempts to methylate the 5-azacytidine incorporated into the DNA, the enzyme becomes covalently and irreversibly trapped. nih.gov This process effectively forms a stable DNA-protein crosslink, with the DNMT enzyme being the protein component. nih.gov Consequently, 5-azacytidine is also a potent inhibitor of DNA methylation. nih.gov

The formation of DPCs can also be initiated by reactive oxygen species (ROS) that react with DNA bases, including cytosine, to create electrophilic lesions that can subsequently react with nearby proteins. nih.gov While the exocyclic amino group of cytosine can be a target for cross-linking, specific mechanisms involving other cytidine analogs are a key area of research in cancer therapy and toxicology. nih.gov

Agent Mechanism Crosslinked Protein Outcome
5-azacytidineCovalent trapping during the DNA methylation process. nih.govDNA Methyltransferase (DNMT). nih.govInhibition of DNA methylation, formation of a stable DPC. nih.gov
Reactive Oxygen Species (ROS)Generation of electrophilic lesions on the cytosine base. nih.govVarious nuclear proteins (e.g., histones, transcription factors). nih.govFormation of a DPC, potential for mutagenesis. nih.gov

Photoinduced Hydrogen Atom Abstraction in Deoxycytidine

Ultraviolet (UV) radiation can induce photochemical reactions in the constituents of nucleic acids, leading to DNA damage. nih.gov In the case of β-2'-deoxycytidine, studies combining UV-irradiation experiments with high-level quantum chemical calculations have elucidated a specific photochemical mechanism initiated by hydrogen atom abstraction. nih.govresearchgate.netrsc.org

Prolonged UV irradiation of β-2'-deoxycytidine in an aqueous solution can lead to the abstraction of a hydrogen atom from the C1' position of the deoxyribose sugar by the carbonyl oxygen atom of the cytosine base. nih.govrsc.org This excited-state hydrogen atom abstraction is a key initiating step in the subsequent photochemistry of the molecule. nih.govresearchgate.net

Experimental evidence for this mechanism was obtained through UV-irradiation experiments in heavy water (D₂O), followed by Nuclear Magnetic Resonance (NMR) analysis of the products. rsc.org The results showed a partial and anomer-selective deuteration at the H-C1' position of the α-anomer of deoxycytidine, which supports the proposed hydrogen abstraction mechanism. rsc.org

Quantum chemical calculations have further detailed this process, indicating that the lowest excited singlet state (S₁) of deoxycytidine has a biradical character with unpaired electrons on the C6 carbon and the carbonyl oxygen. researchgate.net In this excited state, the distance between the carbonyl oxygen and the H-C1' hydrogen atom is significantly reduced, making the abstraction feasible. researchgate.net This intramolecular hydrogen transfer can be considered an interrupted variant of the Norrish type II reaction. rsc.org This initial abstraction event can then lead to other photoreactions, such as photoanomerization (conversion between α and β anomers) and the loss of the nucleobase. nih.gov

Parameter Observation/Calculation Significance
Initiating Event Excited-state hydrogen atom abstraction. nih.govresearchgate.netTriggers subsequent photochemical reactions. nih.gov
Hydrogen Donor H-C1' of the deoxyribose sugar. nih.govrsc.orgImplicates the sugar moiety in the photochemistry of cytidine. rsc.org
Hydrogen Acceptor Carbonyl oxygen of the cytosine base. nih.govresearchgate.netA key feature of the nπ* excited state. researchgate.net
Experimental Evidence Anomer-selective deuteration at the C1' position in D₂O. rsc.orgConfirms the occurrence of the H-C1' abstraction. rsc.org
Potential Photoproducts α-anomer of deoxycytidine, products of nucleobase loss. nih.govrsc.orgExplains previously observed but unexplained photoreactions. nih.gov

Applications of Cytidine in Chemical Biology and Material Science Research

Cytidine (B196190) Analogs as Tools for Manipulating DNA Methylation

Cytidine analogs are instrumental in the field of epigenetics, serving as chemical tools to manipulate DNA methylation levels. nih.gov These analogs, when incorporated into DNA, can inhibit the action of DNA methyltransferases, leading to a reduction in methylation and subsequent alterations in gene expression. nih.govoup.com

Use in Plant Epigenetic Research to Study Gene Silencing

In plant biology, DNA methylation is a key epigenetic modification involved in the silencing of transposable elements, regulation of gene expression, and responses to environmental stress. nih.govoup.com Cytidine analogs like 5-azacytidine (B1684299) and zebularine (B1662112) are widely used to study these processes. nih.govoup.com

5-Azacytidine (5-azaC): This analog is incorporated into DNA and, due to the nitrogen at the 5-position of the pyrimidine (B1678525) ring, it cannot be methylated. mdpi.com This leads to the inhibition of DNA methyltransferases and results in the demethylation of the genome. mdpi.comfrontiersin.org In rice, treatment with 5-azacytidine has been shown to reactivate a silenced transgene by demethylating its promoter region, demonstrating a direct link between DNA methylation and gene silencing. nih.govnih.gov Similarly, in various plant species, 5-azaC has been used to induce global DNA hypomethylation, leading to changes in gene expression and developmental processes like somatic embryogenesis. mdpi.comfrontiersin.org

Zebularine: Another potent DNA methylation inhibitor, zebularine, is more stable than 5-azacytidine. oup.com It gets incorporated into DNA and traps DNA methyltransferases, leading to their depletion and subsequent passive demethylation. nih.gov In Arabidopsis thaliana, zebularine treatment has been shown to cause a genome-wide reduction in DNA methylation, affecting various genomic regions, including genes and transposons. nih.gov This hypomethylation is correlated with the upregulation of previously silenced sequences. nih.gov Studies in grapevine cells have shown that zebularine can induce the accumulation of anthocyanins, pigments involved in stress responses, by decreasing DNA methylation at specific gene loci, such as the UFGT gene. nih.gov

The use of these analogs has provided significant insights into the role of DNA methylation in maintaining genome stability and regulating gene expression in plants. However, it's also noted that these treatments can induce DNA damage, which is an important consideration in interpreting the observed phenotypes. nih.govcas.cz

Modified Cytidines as Probes for DNA/RNA Synthesis and Enzyme Interactions

Modified cytidines serve as powerful probes for investigating the intricate processes of DNA and RNA synthesis and their interactions with various enzymes. These synthetic analogs can be designed with specific properties, such as fluorescence or photoswitchability, to report on molecular events in real-time.

Photoswitchable Cytidine for Control of DNA Synthesis

The ability to control biological processes with light offers a high degree of spatial and temporal precision. Photoswitchable cytidine analogs have been developed to regulate DNA synthesis. One such example is a hydrazone-modified cytidine that can undergo E-Z isomerization upon irradiation with blue light. chemrxiv.orgnih.govchemrxiv.org

Mechanism of Action: The E-isomer of the hydrazone-cytidine is the thermally stable state. Upon exposure to blue light (around 450 nm), it converts to the Z-isomer. chemrxiv.orgnih.gov This Z-isomer forms a six-membered intramolecular hydrogen bond, which alters its structure and ability to form a standard Watson-Crick base pair with guanine (B1146940). chemrxiv.orgnih.gov

Inhibition of DNA Synthesis: In primer extension assays using DNA polymerases like Bst DNA polymerase, the light-activated Z-form of the hydrazone-cytidine in the template strand was found to inhibit DNA synthesis. chemrxiv.orgnih.govresearchgate.net This provides a method to optically control the progression of DNA replication.

Reversibility: The process is reversible, with the Z-isomer converting back to the E-isomer either thermally or through irradiation at a different wavelength, thus allowing for the switching of DNA synthesis "on" and "off". chemrxiv.org

Another approach involves modifying cytidine with an azobenzene (B91143) group. This modification also allows for reversible photoisomerization between a trans and a cis form upon irradiation with different wavelengths of light. This change in conformation can disrupt the DNA duplex and has been shown to switch the reverse transcription process on and off. acs.org

Investigation of Misincorporation and Mutagenesis Mechanisms

Modified cytidine analogs are valuable tools for studying the mechanisms of nucleotide misincorporation by polymerases and the resulting mutagenesis.

Ambiguous Base Pairing: Analogs such as N4-hydroxycytidine and N4-methoxycytidine can exhibit ambiguous base-pairing properties due to tautomerism. nih.gov In their imino tautomeric form, they can pair with adenine (B156593) instead of guanine.

Mutagenic Potential: When these analogs are present in an RNA template, reverse transcriptases like those from HIV and AMV can incorporate both dAMP and dGMP opposite them. nih.gov This indicates a high mutagenic potential, as it leads to G-to-A transitions. Kinetic analyses of this process help to understand the efficiency and specificity of misincorporation by different polymerases. nih.gov

Lesion-Templated Misincorporation: The hydrazone-modified cytidine mentioned earlier not only inhibits DNA synthesis but can also cause the misincorporation of dATP alongside dGTP, suggesting a potential for inducing G-to-A mutations. chemrxiv.orgnih.govchemrxiv.org This provides a model system to study how DNA lesions can lead to specific mutational outcomes during replication.

Fluorescent cytidine analogs are also employed to probe the catalytic activity and mechanisms of enzymes. nih.gov By placing these analogs at specific sites within a DNA or RNA substrate, researchers can monitor conformational changes, such as base flipping, that occur during enzymatic reactions. researchgate.net

Development of Cytidine-Based Biosensors and Chemosensors

Cytidine and its derivatives are utilized in the design of biosensors and chemosensors for the detection of various analytes, including metal ions and other biomolecules. These sensors often rely on specific molecular recognition events that trigger a measurable signal, such as a change in fluorescence.

Fluorescent Sensing Mechanisms Based on Hydrogen Bonding

Hydrogen bonding is a fundamental interaction in molecular recognition and plays a key role in the function of many cytidine-based fluorescent sensors. rsc.org

"Turn-On" Fluorescence: A notable example is the development of a chemosensor for cytosine based on a pyrene-appended 5-hydroxyisophthalic acid derivative (PIA). rsc.orgrsc.org In the absence of cytosine, the fluorescence of the pyrene (B120774) moiety is quenched. rsc.orgrsc.org Upon binding to cytosine, strong intermolecular hydrogen bonds form between the carboxylic acid groups of PIA and the cytosine molecule. rsc.orgrsc.org This interaction disrupts the quenching mechanism, leading to a "turn-on" fluorescent signal. rsc.orgrsc.org This sensor has demonstrated high selectivity and sensitivity for cytosine, even allowing for its quantification in human cancer cells. rsc.orgrsc.org

Recognition of Cytidine Phosphates: More complex synthetic receptors have been designed to selectively recognize cytidine phosphates (CMP, CDP, CTP) and C-rich RNA sequences. acs.orgacs.org These receptors often feature a macrocyclic structure with distinct sites for binding the phosphate (B84403) group and the cytosine base. acs.org The recognition of the cytosine base is achieved through specific hydrogen bonding patterns. acs.orgacs.org For instance, protonated amine groups within the receptor can form complementary hydrogen bonds with the cytosine base, leading to a significant "turn-on" fluorescence enhancement. acs.org

Metal Ion Sensing: The specific hydrogen bonding patterns of cytosine are also exploited in sensors for metal ions. Cytosine has a known affinity for silver ions (Ag+), forming stable C-Ag+-C base pairs. nih.gov This interaction can be used to design fluorescent sensors. For example, incorporating a cytosine-rich oligonucleotide sequence into a sensor construct can lead to a conformational change upon binding Ag+, which in turn alters the fluorescence signal. mdpi.combohrium.com Similarly, carbon dots prepared using cytidine as a nitrogen source have shown differential fluorescence quenching in the presence of various metal ions, enabling their discrimination. rsc.org

Self-Assembly of Cytidine-Containing Polymers for Biomolecular Materials

The self-assembly of polymers containing cytidine is a powerful strategy for constructing novel biomaterials. This process is primarily governed by the non-covalent hydrogen bonds between nucleobases, mimicking the interactions found in DNA and RNA. csbsju.edunih.gov By incorporating cytidine into polymer chains, materials can be designed to form ordered supramolecular structures with applications in areas like drug delivery. rsc.org

The creation of self-assembling biomaterials begins with the strategic design and synthesis of copolymers containing nucleosides. A common approach involves Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce block copolymers. rsc.org In this design, a hydrophilic block, such as poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA), is often used as a macro-chain transfer agent to ensure the resulting polymer is soluble in aqueous environments. rsc.org This hydrophilic segment is then chain-extended with a cytidine-functionalized monomer, like cytidine acrylamide (B121943) or a methacrylamide (B166291) derivative. rsc.orgacs.org

Researchers have successfully synthesized complementary cytidine- (C) and guanosine- (G) based monomers and subsequently copolymerized them using the RAFT technique. rsc.org Another approach involves the synthesis of cytosine-containing nanoparticles through aqueous RAFT polymerization-induced self-assembly (RAFT-PISA), where a poly(N-acryloylmorpholine) chain is extended with cytosine acrylamide. nih.govacs.org The design of these copolymers allows for the precise control over the final material's properties, leveraging the inherent base-pairing and "melting" behaviors of oligonucleotides to create smart, thermoresponsive materials. rsc.orgrsc.org

Table 1: Examples of Synthesized Cytidine-Containing Copolymers

Polymer System Synthesis Method Monomers Resulting Structure/Application
pHPMA-b-pCPMA RAFT Polymerization N-(2-hydroxypropyl) methacrylamide, Cytidine-based methacrylamide Forms large network structures in aqueous solution for potential drug delivery systems. rsc.org
PNAM-b-PCAm RAFT-PISA N-acryloylmorpholine, Cytidine acrylamide Forms nanoparticles (spheres, worms, vesicles) with tunable self-assembly based on pH and temperature. nih.govacs.org

Hydrogen bonds are the fundamental interactions driving the formation of supramolecular assemblies from cytidine-containing polymers. csbsju.edursc.org The most prominent of these is the Watson-Crick base pairing between cytidine and guanosine (B1672433), which involves three hydrogen bonds, resulting in a strong and highly specific interaction. rsc.org This C-G interaction is significantly stronger than the two-hydrogen bond interaction between adenine and thymine (B56734). rsc.org

Researchers have also developed systems based on self-complementary quadruple hydrogen-bonded modules, such as those using a ureido-cytosine (UrCy) motif. rsc.orgnih.gov These modules can form very stable dimeric structures, with dimerization constants estimated to be greater than 9 x 10⁶ M⁻¹ in certain solvents. nih.gov The self-assembly process and the resulting morphologies are investigated using techniques like Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS). rsc.org For instance, mixing complementary C- and G-based block copolymers leads to the formation of new aggregates, and pHPMA-b-pCPMA polymers have been observed to form extensive network structures in water. rsc.org The dynamic nature of these hydrogen bonds allows the microstructures to be tuned by environmental conditions like temperature or pH, enabling controlled transitions between different organized nanostructures. nih.govrsc.org

Analytical Method Development for Nucleoside Detection

The development of precise and sensitive analytical methods is crucial for studying nucleosides like cytidine in various contexts, from quality control of synthetic materials to biomarker discovery in biological fluids. shimadzu.commdpi.com Methodologies often leverage the same physicochemical properties exploited in materials science, particularly the polarity and hydrogen bonding capacity of the cytidine molecule. sielc.comlabicom.cz

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of nucleosides. mdpi.com Given the highly polar nature of cytidine, methods that capitalize on hydrophilic and hydrogen bond interactions are particularly effective. sielc.com

One innovative approach utilizes Specific Hydrogen-bond Adsorption Resolution Chromatography (SHARC). SHARC columns are the first commercially available columns where the primary mode of separation is hydrogen bonding. labicom.czsielc.com The retention mechanism involves interactions between the bound hydrogen atoms on the stationary phase and electronegative atoms (like oxygen and nitrogen) on the analyte. labicom.cz This technique, often used with purely organic mobile phases, offers unique selectivity for polar compounds like cytidine and cytosine. sielc.comlabicom.cz

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for retaining and separating highly polar analytes that are often poorly retained in conventional reversed-phase chromatography. chromatographyonline.comthermofisher.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. thermofisher.com This creates a water-rich layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. thermofisher.com HILIC has been successfully validated for the purity analysis of cytosine and its related impurities. chromatographyonline.com The separation characteristics in HILIC depend on the stationary phase's functional group, with diol and zwitterionic phases being commonly used for nucleoside analysis. ymc.co.jp

Table 2: HPLC Conditions for Cytidine Separation

Technique Column Type Mobile Phase Detection Reference
Hydrogen Bonding SHARC 1 Acetonitrile/Methanol with Ammonium (B1175870) Formate buffer UV, 270 nm sielc.com
HILIC Amaze TCH Acetonitrile gradient (92% to 70%) with 10 mM Ammonium Acetate pH 5 UV, 255 nm helixchrom.com
HILIC YMC-Triart Diol-HILIC 100 mM Ammonium Acetate/Acetonitrile (10/90) UV, 254 nm ymc.co.jp

Coupling liquid chromatography with mass spectrometry (LC/MS), particularly tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific method for the detection and quantification of cytidine and its modified forms. springernature.comnih.gov This technique is essential for analyzing low-abundance nucleosides in complex biological matrices like urine or cell hydrolysates. researchgate.netoup.com

HILIC is frequently coupled with MS for the analysis of nucleotides and nucleosides. nih.gov HILIC-MS/MS methods have been developed for the quantification of cytidine monophosphate (CMP) and other nucleotides in infant and nutritional formulas. nih.gov These methods often use electrospray ionization (ESI) and monitor transitions in multiple reaction monitoring (MRM) mode for high specificity. nih.govmdpi.com

Recent advances focus on improving sensitivity, throughput, and the scope of analysis. For instance, methods have been developed to overcome the ion suppression that can occur in complex samples, thereby enhancing the accuracy of quantification. acs.org One such strategy involves using ammonium bicarbonate in the mobile phase, which improves the gas-phase protonation of target nucleosides. acs.org Furthermore, techniques like Nucleic Acid Isotope Labeling coupled with Mass Spectrometry (NAIL-MS) allow for the investigation of temporal modification placement and absolute quantification by using stable isotope-labeled internal standards. springernature.comnih.gov These advanced LC/MS methods are critical tools in fields like epitranscriptomics, where they are used to measure dynamic changes in RNA modifications. springernature.comnih.gov

Table 3: LC/MS Methods for Cytidine and Derivative Analysis

Method LC Column Ionization Mode Key Feature Application
LC-MS/MS SeQuant® ZIC®-HILIC ESI-MRM Analysis of multiple modified nucleosides in urine. Parkinson's disease research. mdpi.com
HILIC-MS/MS Not specified Positive-ESI Quantitation of CMP, AMP, GMP, UMP, IMP. Analysis of infant formula. nih.gov
LC-MS/MS Not specified Positive/Negative Switching Improved sensitivity for all cytosine derivatives, especially 5caC. In vitro characterization of TET enzymes. oup.com
UHPLC-MS/MS Not specified ESI Suppression-free analysis using ammonium bicarbonate buffer. Profiling DNA cytosine modifications (5mdC, 5hmdC, 5fdC). acs.org

Future Perspectives in Cytidine Academic Research

Exploration of Novel Cytidine (B196190) Modifications and Their Biological Significance

The discovery of various modifications to cytosine has opened up a new dimension in understanding gene regulation and cellular identity. nih.gov While 5-methylcytosine (B146107) (5mC) has long been recognized for its role in gene silencing, the more recent identification of 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC) has revealed a dynamic and complex epigenetic landscape. nih.govresearchgate.net These modifications, arising from the enzymatic oxidation of 5mC by TET (ten-eleven translocation) proteins, are not merely intermediates in DNA demethylation but are now considered to be distinct epigenetic marks with their own biological functions. nih.gov

Future research will likely focus on identifying and characterizing even more novel cytidine modifications in the DNA and RNA of various organisms. oup.com The biological significance of these newly found modifications will be a central question, with studies aiming to elucidate their roles in processes such as embryogenesis, neurogenesis, and carcinogenesis. nih.govresearchgate.net A key area of investigation will be to understand how these modifications, individually and in combination, influence DNA structure, protein-DNA interactions, and ultimately, transcriptional outcomes. researchgate.net The intricate interplay between different cytosine modifications and their context-dependent effects on gene expression represents a significant frontier in molecular biology. researchgate.net

Advanced Computational Models for Predicting Cytidine Reactivity and Interactions

Computational modeling has become an indispensable tool in modern chemistry and biology, and its application to cytidine research is expected to grow significantly. Advanced computational methods are being developed to predict the reactivity of cytidine and its interactions with other molecules with increasing accuracy. nih.govmdpi.com These models, which include two-dimensional and three-dimensional quantitative structure-activity relationship (QSAR) analyses, pharmacophore mapping, and machine learning algorithms, can provide valuable insights into how cytidine and its analogs will behave in biological systems. nih.gov

A major focus of future computational work will be to refine models that can predict drug-drug interactions involving cytidine-based compounds, particularly their metabolism by cytochrome P450 enzymes. nih.gov Furthermore, the development of sophisticated models to predict the excited-state dynamics of cytidine and the influence of factors like pH on these processes will be crucial. researchgate.netcsic.es By integrating time-dependent density functional theory and other advanced computational techniques, researchers aim to create models that can accurately simulate the behavior of cytidine in complex biological environments. researchgate.netcsic.es These predictive models will not only enhance our fundamental understanding of cytidine chemistry but also accelerate the design and development of new therapeutic agents. omicstutorials.commdpi.com

Development of Next-Generation Chemical Biology Tools Based on Cytidine

The unique properties of cytidine and its derivatives make them excellent candidates for the development of novel chemical biology tools. mdpi.com These tools are essential for probing and manipulating biological processes with high specificity and temporal control. mdpi.com One exciting area of development is the creation of next-generation cytosine base editors (CBEs). biorxiv.orgspringernature.com These molecular machines allow for precise, programmable C-to-T edits in the genome without inducing double-strand DNA breaks, offering a safer and more efficient approach to gene editing. biorxiv.orgspringernature.com Future work will focus on discovering and engineering novel cytidine deaminases to create CBEs with higher on-target activity and minimal off-target effects on both DNA and RNA. biorxiv.orgspringernature.com

Another promising avenue is the development of chemical probes and fluorescent ligands based on cytidine to study dynamic cellular processes. mdpi.com For example, new tools are being created for the specific detection and analysis of N4-acetylcytidine (ac4C), a modification implicated in RNA structure and function. nih.govnih.gov These tools, including specific antibodies and reactivity-based profiling methods, will be invaluable for elucidating the roles of ac4C and other cytidine modifications in health and disease. nih.gov The development of such next-generation tools will undoubtedly provide deeper insights into the complex regulatory networks governed by cytidine. mdpi.com

Interdisciplinary Research Integrating Omics Data with Structural and Mechanistic Studies

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biological research. researchgate.netcmbio.io The integration of these large-scale datasets with traditional structural and mechanistic studies of cytidine is a key future direction. researchgate.net This interdisciplinary approach allows for a more holistic understanding of how cytidine and its modifications function within the complex network of a living cell. cmbio.iouv.es

By combining omics data, researchers can identify novel associations between cytidine-related pathways and various diseases, uncover new biomarkers, and elucidate complex molecular mechanisms. nih.gov For instance, integrating transcriptomic and proteomic data can reveal how changes in cytidine modification patterns affect gene expression and protein levels. mdpi.com Furthermore, combining these approaches with structural biology techniques can provide atomic-level insights into how cytidine modifications alter the three-dimensional structure of DNA and RNA and their interactions with proteins. researchgate.net The development of sophisticated computational frameworks will be essential to effectively integrate and interpret these diverse and complex datasets. cmbio.ionih.gov This systems-level approach promises to yield a more comprehensive and dynamic picture of cytidine's role in biology.

Challenges in Characterizing Transient Cytidine Intermediates and Protonation States

Despite significant advances, the characterization of transient intermediates and specific protonation states of cytidine remains a major challenge in the field. chinesechemsoc.orgresearchgate.net These fleeting molecular states are often crucial for understanding reaction mechanisms and biological function, but their low population and short lifetimes make them difficult to study using conventional techniques. researchgate.netnih.gov For example, the direct observation of the protonated state of cytosine in transient G·C Hoogsteen base pairs has been experimentally challenging. acs.org

Future research will need to employ and develop novel experimental and computational methods to overcome these hurdles. Advanced NMR spectroscopy techniques, such as relaxation dispersion, are emerging as powerful tools for detecting and characterizing transient, low-populated states. researchgate.netnih.gov In the gas phase, techniques like ultraviolet photodissociation (UVPD) combined with infrared multiphoton dissociation (IRMPD) spectroscopy are being used to selectively generate and structurally characterize cytidine radical isomers. chinesechemsoc.orgchinesechemsoc.org Computationally, the development of pH-coupled molecular dynamics simulations will be crucial for realistically modeling the dynamic protonation states of cytidine in response to its microenvironment. nih.gov Addressing these challenges will be key to fully understanding the dynamic behavior of cytidine and its role in fundamental biological processes. csic.esacs.org

Q & A

Q. What is the fundamental role of cytidine in RNA structure and biochemical processes, and how can researchers experimentally validate its interactions?

Cytidine serves as a nucleoside building block in RNA, pairing with guanine via hydrogen bonding during transcription. Methodologically, its interactions can be validated using X-ray crystallography (e.g., PDB ID: 2FR6 for cytidine-deaminase complexes) or nuclear magnetic resonance (NMR) to map hydrogen-bonding patterns . For functional studies, in vitro transcription assays with cytidine analogs (e.g., halogenated derivatives) can reveal structural and kinetic impacts on RNA polymerase activity .

Q. How do researchers quantify cytidine concentrations in biological samples, and what are common pitfalls in analytical methods?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, but cytidine quantification faces challenges at low concentrations (<0.125 µM) due to poor precision and accuracy. To mitigate this, internal standards (e.g., isotopically labeled cytidine) and optimized ionization parameters are critical. Evidence from COVID-19 severity studies highlights the exclusion of cytidine from analyses when QC metrics (RSD >20%) are unsatisfactory .

Advanced Research Questions

Q. How can molecular docking elucidate the hydrogen-bonding specificity of cytidine derivatives in enzyme binding sites?

Docking workflows (e.g., Schrödinger’s Glide) preprocess protein structures (e.g., HIV-1 reverse transcriptase) by optimizing protonation states and minimizing hydrogen atoms using OPLS force fields. For cytidine derivatives, modifications like –OH group substitution enhance π-π stacking with residues (e.g., Tyr181) or form hydrogen bonds with Ala355/Gln332. Binding affinities (ΔG ≤ -8.3 kcal/mol) correlate with inhibitory potency, as shown in studies of cytidine esters .

Q. What experimental strategies resolve contradictions in cytidine-related data, such as discordant cross-linking results in RNA-protein interaction studies?

Discrepancies (e.g., cytidine-to-uridine conversion in UV cross-linking) require multi-modal validation. For example, MS data showing histidine-uracil cross-links should be cross-checked with 3D structural data (e.g., Pi-stacking in Fox-1 systems) and hydrolysis controls to rule out artifactual base modifications . MD simulations (≥100 ns) can further validate dynamic interactions .

Q. How do researchers design cytidine analogs to optimize hydrogen-bonding networks for antiviral drug development?

Rational design involves:

  • Substituent engineering : Adding aromatic groups (e.g., 4-tert-butylbenzoyl) to increase electron density and hydrogen-bonding capacity .
  • Polarity modulation : Introducing polar groups (e.g., –NH2) to enhance interactions with catalytic residues (e.g., Asp314 in APOBEC3B) .
  • Flexibility tuning : Ester derivatives improve binding entropy by accommodating active-site conformational shifts, as evidenced by IC50 reductions in HIV-1 RT inhibition assays .

Methodological and Data Analysis Questions

Q. What statistical frameworks are recommended for analyzing cytidine’s role in cancer risk or metabolic pathways?

Cohort studies should employ multivariate regression to adjust for confounders (e.g., biospecimen type, analytical method). For example, case-control designs with ≥500 subjects can detect cytidine’s association with cancer risk (OR: 1.2–2.5) using LC-MS-validated biomarkers . Machine learning (e.g., random forests) may identify cytidine-related metabolic signatures in omics datasets .

Q. How can researchers address reproducibility challenges in cytidine deaminase activity assays?

Key steps include:

  • Enzyme sourcing : Use recombinant proteins with validated activity (e.g., E. coli-expressed APOBEC3A).
  • Substrate standardization : Pre-treat cytidine with RNase inhibitors to prevent RNA contamination .
  • Kinetic validation : Michaelis-Menten parameters (Km < 10 µM, kcat > 1 s⁻¹) should align with published benchmarks .

Contradiction and Validation Focus

Q. Why do some studies report cytidine as a stable RNA component, while others identify it as a labile metabolite in stress conditions?

Context-dependent stability arises from:

  • Cellular compartmentalization : Cytidine in RNA is protected by ribosome binding, whereas free cytosolic cytidine is rapidly metabolized by deaminases .
  • Stress-induced hydrolysis : Oxidative stress accelerates cytidine conversion to uridine, detectable via redox-sensitive LC-MS protocols .

Q. How to reconcile conflicting binding affinities for cytidine derivatives across docking studies?

Variability often stems from:

  • Force field selection : OPLS vs. AMBER impacts hydrogen-bond energy calculations .
  • Protonation state errors : MD simulations at physiological pH (7.4) correct misassigned residue charges (e.g., Lys172 in HIV-1 RT) .
  • Solvent effects : Implicit solvent models underestimate hydrophobic contributions, necessitating explicit water simulations .

Experimental Design Guidelines

Q. What criteria define a robust in vitro model for studying cytidine’s epigenetic regulation?

Ideal models feature:

  • Cell lines : HCT-116 (high cytidine kinase activity) or HEK293T (APOBEC3B overexpression) .
  • Controls : Wild-type vs. deaminase-knockout (CRISPR/Cas9) comparisons.
  • Endpoint assays : RNA-seq for editing sites (e.g., C-to-U changes) and metabolomics for cytidine/uridine ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.